molecular formula C6H5Cl2NO B2683171 2,4-Dichloro-3-methoxypyridine CAS No. 405143-46-6

2,4-Dichloro-3-methoxypyridine

Cat. No.: B2683171
CAS No.: 405143-46-6
M. Wt: 178.01
InChI Key: RTLLDGMXZMTOLG-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-methoxypyridine (CAS 39901-94-5) is a versatile chemical intermediate with the molecular formula C6H5Cl2NO . It is a specialty pyridine derivative of significant interest in medicinal chemistry for the construction of novel heterocyclic scaffolds . This compound serves as a critical synthetic precursor in pharmaceutical research, particularly in the design and development of gamma-secretase modulators (GSMs) for Alzheimer's disease research . The methoxypyridine motif, incorporated into more complex molecular architectures, has been demonstrated to improve compound activity for reducing the levels of Aβ42, a peptide associated with Alzheimer's pathology, while also enhancing drug-like properties such as solubility . The specific substitution pattern of chlorine atoms on the pyridine ring makes it a valuable and reactive substrate for sequential functionalization, enabling researchers to explore structure-activity relationships and synthesize targeted drug candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLLDGMXZMTOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405143-46-6
Record name 2,4-dichloro-3-methoxypyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-3-methoxypyridine (CAS 405143-46-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-3-methoxypyridine, a key heterocyclic building block in modern organic synthesis. The document details its chemical and physical properties, safety and handling protocols, and its established role as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2][3] This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the reactivity and synthetic potential of this compound.

Introduction and Significance

2,4-Dichloro-3-methoxypyridine (CAS 405143-46-6) is a substituted pyridine derivative that has garnered significant interest as a crucial intermediate in the synthesis of a wide range of functionalized molecules.[2][3] Its unique structural arrangement, featuring two reactive chlorine atoms at the 2- and 4-positions and a methoxy group at the 3-position, provides multiple sites for selective chemical modification. This trifunctional nature allows for the strategic and controlled introduction of various substituents, making it an invaluable tool for constructing complex molecular architectures.

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic placement of chloro and methoxy groups on this core structure in 2,4-dichloro-3-methoxypyridine enhances its utility, enabling its use in the development of novel therapeutic agents and agrochemicals.[1]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis, including reaction setup, purification, and storage.

Physicochemical Data
PropertyValueSource
CAS Number 405143-46-6[2][3][4]
Molecular Formula C₆H₅Cl₂NO[2][3]
Molecular Weight 178.02 g/mol [2][3]
Purity ≥95%[4]
LogP 2.026[4]
Hydrogen Bond Acceptors 2[4]
Spectral Data Interpretation

While experimental spectra for 2,4-dichloro-3-methoxypyridine are not widely published, a predicted spectral analysis based on its structure and data from analogous compounds can provide valuable insights for characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. Additionally, a singlet corresponding to the methoxy group protons will be observed further upfield.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The ¹³C NMR spectrum will display six unique signals, one for each carbon atom in the molecule, reflecting the asymmetry of the substitution pattern.

Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments.

Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group.

Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for 2,4-dichloro-3-methoxypyridine is not extensively documented in readily available literature, a plausible synthetic route can be inferred from established methods for preparing related dichlorinated heteroaromatic compounds. A common and effective strategy involves the chlorination of a corresponding dihydroxy-methoxy-pyridine precursor.

SynthesisWorkflow

Proposed Experimental Protocol

Based on analogous preparations, the following is a generalized, hypothetical protocol that would require optimization:

  • Reaction Setup: To a flask equipped with a reflux condenser and a magnetic stirrer, add the precursor, 3-methoxy-2,4-dihydroxypyridine.

  • Addition of Chlorinating Agent: Carefully add an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), to the reaction vessel.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and quench by slowly pouring it onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure 2,4-dichloro-3-methoxypyridine.

Causality Behind Experimental Choices:

  • Excess Chlorinating Agent: Using an excess of the chlorinating agent ensures the complete conversion of both hydroxyl groups to chlorides.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the chlorination reaction.

  • Quenching on Ice: This is a critical step to safely decompose the excess reactive chlorinating agent and to precipitate the organic product from the aqueous medium.

Reactivity and Synthetic Applications

The reactivity of 2,4-dichloro-3-methoxypyridine is primarily dictated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine atoms at the 2- and 4-positions towards nucleophilic attack.[5][6]

ReactivityDiagram

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms at the C2 and C4 positions can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of the substitution (i.e., whether the C2 or C4 position reacts first) can often be controlled by the reaction conditions and the nature of the nucleophile. Generally, the C4 position is more activated towards nucleophilic attack.[5]

Palladium-Catalyzed Cross-Coupling Reactions

2,4-Dichloro-3-methoxypyridine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex pyridine derivatives. The selective coupling at either the C2 or C4 position can often be achieved by careful selection of the catalyst, ligands, and reaction conditions.[5]

Safety and Handling

As a responsible scientist, it is imperative to be fully aware of the potential hazards associated with any chemical and to take appropriate safety precautions.

Hazard Identification

2,4-Dichloro-3-methoxypyridine is classified with the following hazard statements:

  • H302: Harmful if swallowed.[4][7]

  • H315: Causes skin irritation.[4][7]

  • H319: Causes serious eye irritation.[4][7]

  • H335: May cause respiratory irritation.[4][7]

The GHS pictogram associated with this compound is GHS07 (Harmful/Irritant) .[4][7]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2,4-Dichloro-3-methoxypyridine is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the construction of complex and diverse molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and agrochemical science. This guide provides a foundational understanding of this important chemical intermediate, empowering researchers to leverage its full synthetic potential.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 26). Exploring the Reactivity of 2,4-Dichloropyridine in Organic Synthesis. Retrieved February 9, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 9, 2026, from [Link]

  • Al-Refai, M., Ibrahim, M. M., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(11), 2878. [Link]

  • PubChemLite. (n.d.). 2,4-dichloro-3-methoxypyridine (C6H5Cl2NO). Retrieved February 9, 2026, from [Link]

Sources

Molecular weight and formula of 2,4-Dichloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and reactivity logic of 2,4-Dichloro-3-methoxypyridine , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

2,4-Dichloro-3-methoxypyridine (CAS: 405143-46-6) is a trisubstituted pyridine scaffold widely utilized in the development of kinase inhibitors, agrochemicals, and antifungals.[1] Its value lies in its orthogonal reactivity : the two chlorine atoms (at C2 and C4) possess distinct electrophilic susceptibilities, allowing for sequential, regioselective functionalization (


 and cross-coupling). The C3-methoxy group provides both metabolic stability and a steric handle that influences the regioselectivity of incoming nucleophiles.

Physicochemical Profile

PropertyData
IUPAC Name 2,4-Dichloro-3-methoxypyridine
CAS Number 405143-46-6
Molecular Formula

Molecular Weight 178.02 g/mol
SMILES COc1c(Cl)ccnc1Cl
Appearance White to off-white crystalline solid
LogP (Predicted) ~2.4
H-Bond Acceptors 2 (N, O)
Key Functional Groups Aryl chloride (x2), Aryl ether

Synthetic Pathways (Methodology)

The synthesis of 2,4-dichloro-3-methoxypyridine is typically achieved via functionalization of 3-hydroxypyridine precursors. Two primary routes are validated for laboratory and scale-up contexts.

Route A: Electrophilic Chlorination & Methylation (Recommended)

This route leverages the directing effects of the hydroxyl group on the pyridine ring to install chlorines, followed by O-methylation.

Step 1: Chlorination of 3-Hydroxypyridine

  • Reagents:

    
     (gas) or NCS (N-chlorosuccinimide), aqueous HCl.
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The hydroxyl group at C3 activates the ortho (C2, C4) and para (C6) positions. Controlled chlorination yields 2,4-dichloro-3-hydroxypyridine .
    
  • Control: Temperature must be maintained <20°C to prevent over-chlorination to the 2,4,6-trichloro analog.

Step 2: O-Methylation

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (

    
    ), 
    
    
    
    , Acetone or DMF.
  • Protocol:

    • Dissolve 2,4-dichloro-3-hydroxypyridine in DMF.

    • Add 1.2 eq

      
       and stir at RT for 30 min (deprotonation).
      
    • Add 1.1 eq MeI dropwise.

    • Heat to 60°C for 4 hours.

    • Workup: Dilute with water, extract with EtOAc, dry over

      
      .
      
Route B: N-Oxide Activation (Iterative)

For cases where 3-methoxypyridine is the starting material.

  • Oxidation: 3-methoxypyridine

    
     3-methoxypyridine-N-oxide.
    
  • Chlorination: Reaction with

    
     yields a mixture of 2-chloro and 4-chloro isomers.
    
  • Iteration: Isolation of 2-chloro-3-methoxypyridine

    
     N-oxidation 
    
    
    
    second
    
    
    chlorination to yield the 2,4-dichloro product.

Synthesis_Workflow Start 3-Hydroxypyridine Step1 Step 1: Chlorination (Cl2/HCl or NCS) Start->Step1 Inter 2,4-Dichloro-3- hydroxypyridine Step1->Inter SEAr (Ortho-directing) Step2 Step 2: O-Methylation (MeI, K2CO3) Inter->Step2 Final 2,4-Dichloro-3- methoxypyridine Step2->Final SN2

Figure 1: Preferred synthetic workflow via electrophilic chlorination and O-methylation.

Reactivity & Functionalization (The "Core")

For drug discovery, the utility of this scaffold is defined by the regioselectivity of the two chlorine atoms.

Regioselectivity Logic: C4 vs. C2

In Nucleophilic Aromatic Substitution (


), the C4-position is significantly more reactive  than the C2-position.
  • Electronic Stabilization: Attack at C4 leads to a Meisenheimer intermediate where the negative charge is delocalized onto the nitrogen atom (para-like resonance). While C2 attack also allows this (ortho-like), the C4 intermediate is generally lower in energy.

  • Steric Hindrance (The "Orthogonal" Factor):

    • C2 Position: Flanked by the ring Nitrogen and the C3-Methoxy group. The lone pair repulsion from N and the steric bulk of the ortho-OMe group hinder nucleophilic approach.

    • C4 Position: Flanked by C3-Methoxy and C5-Hydrogen. While the C3-OMe exerts some steric pressure, the C5 side is open.

    • Result: Nucleophiles (amines, alkoxides, thiols) will selectively displace the C4-Cl first.

Protocol: Selective C4-Amination ( )

Objective: Synthesis of 2-chloro-3-methoxy-4-aminopyridine derivatives.

  • Stoichiometry: Use 1.0 eq of 2,4-dichloro-3-methoxypyridine and 1.1 eq of amine.

  • Base: DIPEA (2.0 eq) or

    
    .
    
  • Solvent: NMP or DMSO (polar aprotic enhances

    
     rate).
    
  • Conditions: Heat at 80-100°C.

  • Monitoring: HPLC will show consumption of starting material and formation of the C4-product. (Note: C2-substitution is rarely observed unless forcing conditions or specific catalysts are used).

Protocol: C2-Functionalization (Suzuki Coupling)

Once the C4 position is substituted (or if C2 selectivity is desired via Pd-catalysis), the C2-Cl can be engaged.

  • Catalyst:

    
     or 
    
    
    
    .
  • Conditions: Standard Suzuki biaryl coupling (Boronic acid,

    
    , Dioxane/Water, 90°C).
    
  • Note: Oxidative addition occurs readily at C2 in the absence of C4-Cl, or sequentially after C4 functionalization.

Reactivity_Map Center 2,4-Dichloro-3- methoxypyridine C4_Path Path A: SNAr (Nucleophiles) Selectivity: High for C4 Center->C4_Path Amines/OR- (Sterics favor C4) C2_Path Path B: Pd-Coupling (Suzuki/Buchwald) Center->C2_Path Pd(0) (Less selective w/o C4 sub) Prod_C4 4-Substituted-2-chloro- 3-methoxypyridine C4_Path->Prod_C4 Prod_C2 2,4-Disubstituted Scaffold C2_Path->Prod_C2 Prod_C4->C2_Path Sequential Functionalization

Figure 2: Regioselectivity map showing the dominance of C4 substitution in SNAr reactions.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Reactivity: Incompatible with strong oxidizing agents. Hydrolysis may occur under strongly acidic conditions at high temperatures.

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54284943, 2,4-Dichloro-3-methoxypyridine. Retrieved from [Link]

  • Synthetic Methodology (Analogous):Preparation of 2,4-dichloro-5-methoxypyrimidine. Patent CN101486684B.
  • Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming C4 > C2 SNAr selectivity in pyridines).

Sources

Solubility of 2,4-Dichloro-3-methoxypyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-3-methoxypyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichloro-3-methoxypyridine, a key intermediate in pharmaceutical synthesis. Recognizing the current scarcity of publicly available, quantitative solubility data for this compound, this document outlines a robust experimental framework for its determination. We delve into the predicted physicochemical properties of the molecule and their anticipated influence on its solubility in a range of common organic solvents. Furthermore, a detailed, field-proven protocol for solubility assessment using the equilibrium shake-flask method is provided, complete with data analysis and interpretation guidelines. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's solubility for process development, formulation, and analytical method design.

Introduction: The Strategic Importance of 2,4-Dichloro-3-methoxypyridine

Substituted pyridines are fundamental building blocks in the synthesis of a vast array of pharmaceutical and agrochemical agents.[1][2] 2,4-Dichloro-3-methoxypyridine, with its specific substitution pattern, serves as a crucial intermediate in the construction of complex molecular architectures. The presence of two reactive chlorine atoms allows for selective functionalization, making it a versatile precursor in drug discovery and development.[3][4] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification strategies (such as crystallization), and the development of analytical methods. This guide aims to provide both a predictive and a practical framework for approaching the solubility of this important compound.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Predicted Physicochemical Properties of 2,4-Dichloro-3-methoxypyridine and Related Analogues

Property2,4-Dichloro-3-methoxypyridine (Predicted)4-Chloro-3-methoxy-2-methylpyridine[5][6]2,4-Dichloro-3-fluoropyridine[7]
Molecular Formula C₆H₅Cl₂NOC₇H₈ClNOC₅H₂Cl₂FN
Molecular Weight ~178.02 g/mol 157.60 g/mol 165.98 g/mol
Polarity Moderately PolarModerately PolarModerately Polar
Predicted LogP ~2.0 - 2.51.92.5
Hydrogen Bond Acceptors 2 (N, O)2 (N, O)2 (N, F)
Hydrogen Bond Donors 000

Based on its structure—a pyridine ring with two chloro substituents and a methoxy group—2,4-Dichloro-3-methoxypyridine is expected to be a moderately polar molecule. The electronegative chlorine and oxygen atoms create dipole moments, while the lack of acidic protons means it cannot act as a hydrogen bond donor. This profile suggests the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and chloroform. These solvents can engage in dipole-dipole interactions with the solute.

  • Moderate Solubility: Anticipated in polar protic solvents like methanol and ethanol. While the compound cannot donate hydrogen bonds, the oxygen and nitrogen atoms can act as acceptors.

  • Low Solubility: Likely in nonpolar solvents such as hexanes and toluene, where the solute's polarity is a mismatch for the solvent's nonpolar nature.

  • Insoluble: Expected to be practically insoluble in water due to its organic character and lack of strong hydrogen bonding capabilities.

The following diagram illustrates the relationship between the compound's structure and its predicted solubility.

G cluster_solute 2,4-Dichloro-3-methoxypyridine Properties cluster_solvents Solvent Classes cluster_solubility Predicted Solubility Solute Molecular Structure (C₆H₅Cl₂NO) Props Physicochemical Properties: - Moderate Polarity - H-bond Acceptor (N, O) - No H-bond Donor HighSol High Props->HighSol Dipole-Dipole Interactions MedSol Moderate Props->MedSol H-bond Acceptance LowSol Low Props->LowSol Polarity Mismatch PolarAprotic Polar Aprotic (e.g., Acetone, THF) PolarProtic Polar Protic (e.g., Methanol, Ethanol) Nonpolar Nonpolar (e.g., Hexane, Toluene) HighSol->PolarAprotic MedSol->PolarProtic LowSol->Nonpolar

Caption: Predicted solubility based on molecular properties.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[8][9][10] It is a robust and reliable technique that involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Required Materials and Equipment
  • 2,4-Dichloro-3-methoxypyridine (solid)

  • Selected organic solvents (HPLC grade or higher)[11]

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination process.

G start Start prep 1. Preparation - Weigh excess solid solute - Add to vial with known solvent volume start->prep equilibrate 2. Equilibration - Place vials on orbital shaker - Agitate at constant temp (e.g., 24-48h) prep->equilibrate sample 3. Sampling & Filtration - Allow solids to settle - Withdraw supernatant - Filter through 0.22 µm syringe filter equilibrate->sample analyze 4. Analysis - Dilute filtrate to known volume - Analyze by validated HPLC method sample->analyze quantify 5. Quantification - Determine concentration from calibration curve analyze->quantify end End (Solubility Data) quantify->end

Sources

2,4-Dichloro-3-methoxypyridine melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis logic, and characterization protocols for 2,4-Dichloro-3-methoxypyridine .

CAS: 405143-46-6 | Formula: C₆H₅Cl₂NO | MW: 178.02 g/mol

Executive Summary

2,4-Dichloro-3-methoxypyridine is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors and agrochemicals. Structurally, it features a pyridine core with a methoxy group at the C3 position flanked by chlorine atoms at C2 and C4.

Critical Note on Physical Constants: Unlike its isomer 2,4-dichloro-5-methoxypyridine (a well-characterized solid), the 3-methoxy isomer (CAS 405143-46-6) lacks widely reported experimental melting/boiling point data in open literature. Based on structural analogues and thermodynamic modeling, it exists as a low-melting solid or viscous liquid at room temperature. This guide provides the predicted ranges and the mandatory experimental protocols to validate these values in-house.

Physicochemical Profile

The following values represent a synthesis of predicted data derived from structural analogues (e.g., 2,4-dichloropyridine) and computational models.

PropertyValue / DescriptionConfidence Level
Physical State Low-Melting Solid or Viscous Liquid High (Analogue Inference)
Melting Point (MP) 40 – 65 °C (Predicted)Medium
Boiling Point (BP) 265 – 280 °C (at 760 mmHg)High (Predicted)
Density 1.45 ± 0.05 g/cm³ High
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in WaterHigh
pKa (Conjugate Acid) ~0.5 – 1.5 (Weakly basic due to Cl withdrawal)Medium
Thermodynamic Analysis
  • State Logic: The parent compound, 2,4-dichloropyridine, is a liquid (MP -1°C). The addition of a methoxy group at C3 introduces steric bulk and dipole interactions ("buttressing effect") between the C2 and C4 chlorines, which typically restricts molecular rotation and raises the melting point. However, the asymmetry often prevents high-crystallinity, suggesting a low melting point (<80°C).

  • Handling Implication: If the compound appears as a "slush" or oil, do not assume impurity. It may require cooling to <0°C to induce crystallization for filtration.

Synthesis & Purification Workflow

The synthesis of 2,4-dichloro-3-methoxypyridine typically proceeds via the chlorination of the corresponding diol. This process dictates the impurity profile (regioisomers) that affects the observed melting point.

Core Synthesis Logic
  • Precursor: 3-Methoxy-2,4-dihydroxypyridine (or its tautomer 3-methoxy-4-hydroxy-2-pyridone).

  • Reagent: Phosphorus Oxychloride (POCl₃) acts as both solvent and chlorinating agent.

  • Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions) to accelerate the reaction.

Purification Protocol

Due to the close boiling points of chlorinated byproducts, fractional distillation under high vacuum is the preferred purification method, followed by crystallization if the MP permits.

PurificationWorkflow Raw Crude Reaction Mixture (POCl3 excess) Quench Quench (Ice/Water, <10°C) Raw->Quench Hydrolysis Extract Extraction (DCM or EtOAc) Quench->Extract Phase Sep Dry Drying & Concentration (Na2SO4, Rotovap) Extract->Dry Solvent Removal Distill Vacuum Distillation (0.5 - 2 mmHg) Dry->Distill Oil/Solid Residue Final Pure 2,4-Dichloro-3-methoxypyridine (>98% GC) Distill->Final Collect Fraction (~120-140°C @ 1mmHg)

Figure 1: Purification workflow emphasizing vacuum distillation to separate non-volatile tars from the product.

Experimental Determination Protocols

Since exact literature values are scarce, you must validate the physical constants for your specific batch to establish a Certificate of Analysis (CoA).

A. Melting Point Determination (Capillary Method)

Use this if the sample solidifies upon refrigeration.

  • Preparation: Dry the sample under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces (solvent depression is the #1 cause of low MP).

  • Loading: Pack 2-3 mm of solid into a glass capillary.

  • Ramp: Heat rapidly to 30°C, then ramp at 1°C/min .

  • Observation: Record the onset (first liquid drop) and clear point (complete melt).

    • Acceptance Criteria: A range < 2°C indicates high purity.

B. Boiling Point Determination (Siwoloboff Method)

Use this for liquid samples where distillation volume is insufficient.

  • Setup: Place a small amount of liquid in an ignition tube. Insert a sealed capillary (open end down) into the liquid.

  • Heating: Attach the tube to a thermometer in a Thiele tube or oil bath. Heat gradually.

  • Endpoint: Watch for a continuous stream of bubbles from the capillary (vapor pressure > atmospheric pressure). Stop heating.

  • Reading: The temperature at which bubbling stops and liquid is sucked back into the capillary is the boiling point.

Reactivity & Applications

The 2,4-dichloro substitution pattern offers orthogonal reactivity, essential for scaffold design.

  • C4-Position: More reactive towards nucleophilic aromatic substitution (SₙAr) due to the para-relationship with the pyridine nitrogen.

  • C2-Position: Less reactive; typically requires catalysis (e.g., Buchwald-Hartwig) or higher temperatures if C4 is already substituted.

Reactivity Center 2,4-Dichloro-3-methoxypyridine C4 C4 Substitution (SₙAr, Mild Conditions) Center->C4 Major Product (Kinetic Control) C2 C2 Substitution (Pd-Catalysis, High Temp) Center->C2 Minor Product (Thermodynamic Control) Nucleophile Nucleophile (R-NH2) Nucleophile->Center

Figure 2: Regioselectivity profile. The C4-chlorine is the primary site for nucleophilic attack.

Safety & Handling (SDS Summary)

  • Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The methoxy group can be susceptible to demethylation under strongly acidic/high-heat conditions over time.

  • Spill Response: Absorb liquids with vermiculite; sweep solids into a sealed container. Do not wash into drains (marine pollutant potential).

References

  • PubChem. (n.d.). 2,4-Dichloro-3-methoxypyridine (Compound).[1][2][3][4][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2010). Process for preparation of chlorinated pyridine intermediates (Contextual reference to 2,4-dichloro-5-methoxy isomer synthesis).

Sources

A Senior Application Scientist's In-Depth Technical Guide to 2,4-Dichloro-3-methoxypyridine and 2,4-Dichloro-5-methoxypyridine Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, substituted pyridines represent a cornerstone scaffold for the development of novel therapeutics. Among these, dichlorinated methoxypyridine isomers serve as versatile building blocks, offering multiple points for synthetic elaboration. This technical guide provides an in-depth comparative analysis of two critical, yet distinct, isomers: 2,4-dichloro-3-methoxypyridine and 2,4-dichloro-5-methoxypyridine. We will dissect the nuances of their synthesis, explore the subtle yet significant differences in their physicochemical and spectroscopic properties, and elucidate how the seemingly minor positional change of the methoxy group profoundly impacts their chemical reactivity. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to strategically leverage these isomers in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Importance of Dichloromethoxypyridine Scaffolds

The pyridine ring is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule make it an attractive core for drug design. The introduction of chloro- and methoxy-substituents further enhances its utility by providing handles for synthetic diversification and fine-tuning of electronic and steric properties.

The two isomers, 2,4-dichloro-3-methoxypyridine and 2,4-dichloro-5-methoxypyridine, are of particular interest. Both possess two reactive chlorine atoms at positions amenable to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making them ideal starting materials for the construction of complex molecular architectures. However, the placement of the methoxy group—an influential electron-donating substituent—at either the 3- or 5-position introduces a critical asymmetry that dictates the regioselectivity of subsequent reactions and influences the overall properties of the molecule. Understanding these differences is paramount for any medicinal chemist aiming to efficiently and predictably synthesize target compounds.

Synthesis of 2,4-Dichloro-3-methoxypyridine and 2,4-Dichloro-5-methoxypyridine

The synthetic accessibility of these isomers is a key consideration for their application in drug discovery programs. While a variety of synthetic routes can be envisaged, the most common approaches involve the chlorination of the corresponding dihydroxymethoxypyridines.

General Synthetic Strategy: Chlorination of Dihydroxypyridines

A prevalent and scalable method for the synthesis of dichloropyridines is the treatment of the corresponding dihydroxypyridine precursors with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This transformation is robust and generally provides good yields of the desired chlorinated product.

G cluster_synthesis General Synthesis of Dichloromethoxypyridines Dihydroxypyridine Dihydroxymethoxypyridine (Isomer Precursor) Dichloropyridine Dichloromethoxypyridine (Target Isomer) Dihydroxypyridine->Dichloropyridine  POCl₃, Heat  

Caption: General synthetic scheme for dichloromethoxypyridines.

Synthesis of 2,4-Dichloro-3-methoxypyridine

The synthesis of 2,4-dichloro-3-methoxypyridine can be achieved from 3-methoxy-2,4-pyridinediol. While specific patent literature for this exact transformation is not as prevalent as for its pyrimidine analogue, the general principle of using phosphorus oxychloride for the dichlorination is applicable.

Experimental Protocol: Synthesis of 2,4-dichloro-3-methoxypyridine (Proposed)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-2,4-pyridinediol (1.0 eq).

  • Addition of Reagent: Carefully add phosphorus oxychloride (5.0 - 10.0 eq) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2,4-dichloro-3-methoxypyridine.

Synthesis of 2,4-dichloro-5-methoxypyridine

The synthesis of the 5-methoxy isomer is more widely documented, particularly in the context of its pyrimidine analogue, 2,4-dichloro-5-methoxypyrimidine, which is a key intermediate in the synthesis of some agrochemicals and pharmaceuticals.[1][2] The synthesis of the pyridine isomer follows a similar logic, starting from 5-methoxy-2,4-pyridinediol.

Experimental Protocol: Synthesis of 2,4-dichloro-5-methoxypyridine (Adapted from Pyrimidine Synthesis) [3][4]

  • Reaction Setup: In a nitrogen-purged reaction vessel, combine 5-methoxy-2,4-pyridinediol (1.0 eq), an inert solvent such as toluene or xylene, and phosphorus oxychloride (2.0-3.0 eq).

  • Base Addition: With stirring, add a tertiary amine base such as N,N-dimethylaniline or triethylamine (1.1-1.5 eq).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction by a suitable chromatographic method.

  • Quenching and Work-up: Cool the reaction to 0-40 °C and carefully add it to ice water.

  • Extraction: Separate the layers and extract the aqueous phase with the same solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield 2,4-dichloro-5-methoxypyridine.[4]

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The seemingly subtle shift in the methoxy group's position leads to discernible differences in the physicochemical and spectroscopic properties of the two isomers.

Property2,4-dichloro-3-methoxypyridine2,4-dichloro-5-methoxypyridine
Molecular Formula C₆H₅Cl₂NOC₆H₅Cl₂NO
Molecular Weight 178.02 g/mol 178.02 g/mol
Appearance Likely a solid or oilWhite to off-white solid
Solubility Expected to be soluble in common organic solventsSoluble in common organic solvents
Predicted logP ~2.5~2.3

Note: Some data is based on predictions and data from closely related analogues due to limited publicly available experimental data for direct comparison.

Spectroscopic Signatures: Deciphering the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these two isomers. The chemical shifts of the pyridine ring protons and carbons are highly sensitive to the electronic environment, which is modulated by the position of the methoxy group.

1H NMR Spectroscopy:

  • 2,4-dichloro-3-methoxypyridine: One would expect to see two doublets in the aromatic region, corresponding to the protons at C-5 and C-6. The methoxy group at C-3 would likely shield the adjacent C-4 proton (if it were present) and have a through-space effect on the C-5 proton.

  • 2,4-dichloro-5-methoxypyridine: This isomer would also exhibit two signals in the aromatic region. However, the proton at C-6 would be a singlet, while the proton at C-3 would also be a singlet. The electronic effect of the 5-methoxy group would influence the chemical shifts of both protons.

13C NMR Spectroscopy:

The carbon chemical shifts will also be distinct for each isomer. The carbon directly attached to the methoxy group (C-3 or C-5) will be significantly shifted downfield due to the deshielding effect of the oxygen atom. The electronic push-pull effects of the methoxy and chloro substituents will result in a unique fingerprint for each isomer in the 13C NMR spectrum.

Reactivity Profile: The Decisive Role of Methoxy Group Position

The most critical distinction between these two isomers from a synthetic chemist's perspective is their differential reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The position of the electron-donating methoxy group directly influences the electron density at the C-2 and C-4 positions, thereby modulating the susceptibility of the attached chlorine atoms to nucleophilic attack.

G cluster_reactivity Comparative Reactivity in SNAr Isomer_3_Methoxy 2,4-dichloro-3-methoxypyridine C4_Attack_3_Methoxy Nucleophilic attack at C4 (Generally favored) Isomer_3_Methoxy->C4_Attack_3_Methoxy C2_Attack_3_Methoxy Nucleophilic attack at C2 Isomer_3_Methoxy->C2_Attack_3_Methoxy Isomer_5_Methoxy 2,4-dichloro-5-methoxypyridine C4_Attack_5_Methoxy Nucleophilic attack at C4 (Strongly favored) Isomer_5_Methoxy->C4_Attack_5_Methoxy C2_Attack_5_Methoxy Nucleophilic attack at C2 Isomer_5_Methoxy->C2_Attack_5_Methoxy

Caption: Regioselectivity in SNAr reactions of the two isomers.

General Principles of Regioselectivity in Dichloropyridines

In 2,4-dichloropyridine systems, nucleophilic attack generally occurs preferentially at the C-4 position. This is due to the greater stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the ring nitrogen.

Influence of the 3-Methoxy Group

In 2,4-dichloro-3-methoxypyridine, the electron-donating methoxy group is ortho to the C-2 chlorine and meta to the C-4 chlorine.

  • Effect on C-4: The methoxy group at C-3 has a weaker influence on the C-4 position.

  • Effect on C-2: The ortho-methoxy group will exert a stronger electronic and steric effect on the C-2 position. The electron-donating nature of the methoxy group will increase the electron density at C-2, potentially deactivating it towards nucleophilic attack compared to an unsubstituted 2,4-dichloropyridine.

This suggests that while C-4 substitution will likely still be the major pathway, the regioselectivity might be less pronounced compared to the 5-methoxy isomer.

Influence of the 5-Methoxy Group

For 2,4-dichloro-5-methoxypyridine, the methoxy group is meta to the C-2 chlorine and para to the C-4 chlorine.

  • Effect on C-4: The para-methoxy group can strongly donate electron density through resonance to the pyridine ring, which can be delocalized to the C-4 position. This significantly activates the C-4 position towards nucleophilic attack by stabilizing the transition state.

  • Effect on C-2: The meta-relationship of the methoxy group to the C-2 chlorine means its electronic influence on this position is less pronounced.

Consequently, 2,4-dichloro-5-methoxypyridine is expected to show a high degree of regioselectivity for nucleophilic substitution at the C-4 position.

Applications in Drug Discovery: Strategic Choices for Molecular Design

The distinct reactivity profiles of these two isomers make them suitable for different strategic approaches in drug discovery.

  • 2,4-dichloro-5-methoxypyridine: Its high regioselectivity for C-4 substitution makes it an excellent building block when a specific and predictable functionalization at this position is desired. This is particularly valuable in the early stages of a project for rapidly building a library of analogues with diversification at the C-4 position. The remaining C-2 chlorine can then be targeted for further modification under potentially more forcing conditions or using different reaction types like cross-coupling. This isomer is a valuable intermediate for potential antiviral and anticancer agents.[2]

  • 2,4-dichloro-3-methoxypyridine: The potentially lower regioselectivity of this isomer could be exploited in scenarios where a mixture of C-2 and C-4 substituted products is acceptable for initial screening, or where specific reaction conditions can be employed to favor one isomer over the other. The steric and electronic environment around the C-2 position, influenced by the adjacent methoxy group, could also be leveraged to achieve unique reactivity or to introduce specific conformational constraints in the final molecule.

Conclusion: A Tale of Two Isomers

While 2,4-dichloro-3-methoxypyridine and 2,4-dichloro-5-methoxypyridine share the same molecular formula, they are far from interchangeable in the context of synthetic and medicinal chemistry. The positional isomerism of the methoxy group imparts distinct electronic and steric characteristics that govern their reactivity and, by extension, their strategic utility in drug discovery.

The 5-methoxy isomer offers a predictable and highly regioselective platform for C-4 functionalization, ideal for systematic SAR exploration. In contrast, the 3-methoxy isomer presents a more nuanced reactivity profile that may offer opportunities for more complex synthetic strategies. A thorough understanding of these differences, from their synthesis to their reactivity, empowers the medicinal chemist to make informed decisions in the selection of building blocks, ultimately accelerating the journey towards the discovery of new and effective medicines.

References

  • Preparation method of 2,4-dichloro-5-methoxypyrimidine. (2016). Eureka | Patsnap. [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). SciSpace. [Link]

  • Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (2015).
  • Zakiah, Z., et al. (2023). Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents. Semantic Scholar. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). [Link]

  • 2,4-Dichloro-5-methoxypyrimidine: A Key Intermediate for Agrochemicals and Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Lab. [Link]

  • Al-Majid, A. M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401. PubChem. [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2006). ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH. [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (n.d.). ResearchGate. [Link]

  • Zhang, Q., et al. (2014). DDQ: the chlorinating reagent and oxidant for the ligand-directed ortho-chlorination of 2-arylpyridine - Supporting Information.[Link]

  • 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. (n.d.). chemconnections. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]

Sources

Electronic Properties & Synthetic Utility of 3-Methoxy Substituted Dichloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic and synthetic profile of 3-methoxy substituted dichloropyridines, with a primary focus on the 3-methoxy-2,6-dichloropyridine scaffold due to its critical role as a regioselective template in kinase inhibitor development (e.g., ALK/MET pathways).

Executive Summary: The "Privileged" Asymmetry

In medicinal chemistry, the pyridine ring is a ubiquitous pharmacophore. However, the 3-methoxy-2,6-dichloropyridine scaffold represents a unique "electronic switch." Unlike symmetric dichloropyridines (e.g., 3,5-dichloro), this scaffold possesses a built-in electronic bias driven by the 3-methoxy group. This asymmetry allows researchers to sequentially functionalize the C2, C6, and C4 positions with high regiocontrol, making it an indispensable tool for Fragment-Based Drug Discovery (FBDD).

This guide dissects the electronic underpinnings of this reactivity and provides validated protocols for exploiting it.

Electronic Structure Analysis

To predict reactivity, one must understand the war between Inductive Withdrawal (-I) and Resonance Donation (+M) .

The Substituent Matrix
SubstituentPositionElectronic EffectConsequence on Ring
Chlorine C2, C6Strong -I, Weak +MDrastically lowers pKa (non-basic N); Activates C-Cl bond for oxidative addition (Pd) and SNAr.
Methoxy C3Moderate -I, Strong +M-I: Increases acidity of C4-H. +M: Donates electron density into C2, C4, and C6.
The "Push-Pull" Conflict

The 3-methoxy group creates a distinct electronic map.

  • At C2 (Ortho): The +M effect (resonance) increases electron density, partially counteracting the activation from the C2-Cl.

  • At C6 (Para): While +M also affects the para position, the distance and orbital coefficients often make C6 more electrophilic than C2 in the absence of chelation effects.

  • At Nitrogen: The combined -I effects of two chlorines and one methoxy group render the pyridine nitrogen essentially non-basic (Predicted pKa < 0). It will not protonate under standard physiological or reaction conditions.

Visualization: Electronic Reactivity Map

The following diagram illustrates the competing electronic vectors that dictate regioselectivity.

ElectronicMap cluster_legend Reactivity Key Scaffold 3-Methoxy-2,6-Dichloropyridine C2 C2 Position (Ortho) Deactivated by +M (Resonance) Activated by Chelation (Potential) Scaffold->C2 Resonance (+M) C6 C6 Position (Remote) Less Deactivated Sterically Accessible Preferred Site for SNAr (Steric/Electronic) Scaffold->C6 Inductive (-I) dominates C4 C4 Position Site of Lithiation (DoM) Acidified by Inductive Effect Scaffold->C4 Directed Metalation key1 Red = Deactivated/Harder to Hit key2 Green = Activated/Preferred Site key3 Yellow = Functionalization via Lithiation

Caption: Electronic bias map of 3-methoxy-2,6-dichloropyridine. The 3-OMe group electronically shields C2, directing nucleophilic attack to C6.

Reactivity Profile & Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

The most common reaction is the displacement of one chlorine atom.

  • The Rule: In polar aprotic solvents (DMF, DMSO) with amine nucleophiles, substitution favors the C6 position (remote from the methoxy).

  • The Exception (Chelation Control): If using a metal alkoxide (e.g., NaOMe) in a non-polar solvent (Toluene), the metal cation can coordinate with the 3-methoxy oxygen and the ring nitrogen/chlorine, directing attack to the C2 position (adjacent).

Directed Ortho Metalation (DoM)

The 3-methoxy group is a potent Directed Metalation Group (DMG).

  • Reagent: LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

  • Site: Lithiation occurs at C4 (ortho to the methoxy, meta to the chlorine).

  • Risk: "Halogen Dance." The lithiated species is unstable above -70°C and can isomerize, moving the lithium to the C2/C6 position while shifting the chlorine. Strict temperature control is mandatory.

Experimental Protocols

Protocol A: Synthesis of 3-Methoxy-2,6-dichloropyridine

Rationale: Methylation of the phenol is cleaner than chlorinating 3-methoxypyridine.

  • Reagents: 2,6-Dichloro-3-hydroxypyridine (1.0 eq), Methyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), Acetone (0.2 M).

  • Procedure:

    • Charge a round-bottom flask with 2,6-dichloro-3-hydroxypyridine and anhydrous acetone.

    • Add K2CO3 (finely ground) and stir at Room Temperature (RT) for 15 min.

    • Add Methyl Iodide dropwise.

    • Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • Workup: Filter off solids. Concentrate filtrate. Recrystallize from Hexane.

  • Expected Yield: >90%.

  • Data Validation: 1H NMR (CDCl3) should show a singlet ~3.9 ppm (OMe) and two doublets (aromatic) with J ~8 Hz.

Protocol B: Regioselective SNAr (C6-Amination)

Rationale: Using a polar solvent and heat to drive the reaction at the sterically less encumbered and electronically favorable C6 position.

  • Reagents: 3-Methoxy-2,6-dichloropyridine (1.0 eq), Morpholine (1.2 eq), DIPEA (2.0 eq), DMSO (0.5 M).

  • Procedure:

    • Dissolve substrate in DMSO.

    • Add DIPEA and Morpholine.

    • Heat to 90°C for 12 hours.

    • Workup: Dilute with water, extract with EtOAc.

  • Outcome: The major product (>10:1 ratio) will be 2-chloro-3-methoxy-6-morpholinopyridine .

    • Note: If the 2-amino isomer is desired, use NaH/Amine in Toluene to encourage chelation, though yields are typically lower.

Comparative Data Summary

The following table summarizes the physical and electronic data for the key isomers.

Property3-Methoxy-2,6-dichloro3,5-Dichloro2,6-Dichloro (Unsub)
pKa (Conj. Acid) ~ -0.5 (Est)~ 0.50.6
SNAr Reactivity High (C6 > C2)LowHigh (C2 = C6)
DoM Site C4 (Ortho to OMe)C4 (Between Cls)C3 (Ortho to Cl)
Major Application Kinase Inhibitors (ALK/MET)AgrochemicalsGeneral Building Block

Workflow Visualization

This diagram outlines the decision tree for functionalizing this scaffold.

Workflow Start 3-Methoxy-2,6-Dichloropyridine SNAr_Polar SNAr (Amine/DMSO) Polar Mechanism Start->SNAr_Polar Standard SNAr_Chel SNAr (NaOR/Toluene) Chelation Control Start->SNAr_Chel Specific Lithiation Lithiation (LDA/-78°C) Directed Metalation Start->Lithiation Functionalization Prod_C6 C6-Substituted Product (Major Isomer) SNAr_Polar->Prod_C6 Steric/Electronic Pref. Prod_C2 C2-Substituted Product (Minor/Specific) SNAr_Chel->Prod_C2 Na+ Coordination Prod_C4 C4-Functionalized (Electrophile Trapped) Lithiation->Prod_C4 Ortho to OMe

Caption: Synthetic decision tree. Choice of solvent and base dictates regioselectivity between C2, C4, and C6.

References

  • BenchChem. A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. (Accessed 2025).[1][2][3][4][5] Link[5]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 16989: 2,6-Dichloropyridine. (Accessed 2025).[1][2][3][4][5] Link

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Accessed 2025).[1][2][3][4][5] Link

  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. (Accessed 2025).[1][2][3][4][5] Link

  • Sigma-Aldrich. Product Specification: 3,5-Dichloropyridine. (Accessed 2025).[1][2][3][4][5] Link

Sources

Methodological & Application

Application Note: Deoxychlorination Synthesis of 2,4-Dichloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists requiring a robust, scalable protocol for the synthesis of 2,4-Dichloro-3-methoxypyridine (CAS: 405143-46-6).

This guide prioritizes safety , reproducibility , and mechanistic understanding , moving beyond simple recipe-following to provide a rationale for every chemical operation.


/Base System

Executive Summary & Scientific Rationale

2,4-Dichloro-3-methoxypyridine is a high-value heterocyclic intermediate, often employed as a scaffold in the synthesis of kinase inhibitors and agrochemicals. The presence of the electron-donating methoxy group at the C3 position significantly alters the electronic landscape of the pyridine ring compared to unsubstituted 2,4-dihydroxypyridine.

The Chemical Challenge

The starting material, 3-methoxypyridine-2,4-diol (often existing as the pyridone tautomer: 4-hydroxy-3-methoxy-2(1H)-pyridone), possesses two oxygenated sites susceptible to nucleophilic aromatic substitution (


).
  • Electronic Deactivation: While the methoxy group is electron-donating by resonance, the pyridine ring is electron-deficient. The transformation requires the conversion of C=O (amide-like) and C-OH bonds into C-Cl bonds.

  • Steric Hindrance: The C3-methoxy group exerts steric pressure on both the C2 and C4 positions, potentially retarding the formation of the imidoyl chloride intermediate.

  • Safety: The standard reagent, Phosphorus Oxychloride (

    
    ), requires strict moisture control and a rigorously defined quenching protocol to prevent thermal runaways.
    
The Solution: Vilsmeier-Type Activation

This protocol utilizes neat


 with N,N-Diethylaniline  (or Quinoline) as a base. The base serves two functions:
  • Catalysis: It activates the

    
     and facilitates the formation of the dichlorophosphate leaving group.
    
  • HCl Scavenger: It buffers the reaction, preventing acid-catalyzed decomposition of the methoxy ether linkage (demethylation), which is a common side reaction in harsh acidic conditions.

Reaction Mechanism & Pathway[1][2][3]

The transformation proceeds via the activation of the tautomeric hydroxyl groups by phosphoryl chloride, followed by nucleophilic displacement by chloride ions.

ReactionPathway SM 3-methoxypyridine-2,4-diol (Tautomer Equilibrium) Inter1 Phosphorylated Intermediate (O-P Bond Formation) SM->Inter1  Nucleophilic Attack   Inter2 Imidoyl Chloride Species Inter1->Inter2  Elimination   POCl3 POCl3 / Base (Activation) Inter1->POCl3 Prod 2,4-Dichloro-3- methoxypyridine Inter2->Prod  Substitution   Cl Cl- Attack (SNAr) Cl->Inter2

Figure 1: Mechanistic pathway for the deoxychlorination of 3-methoxypyridine-2,4-diol. The base facilitates the removal of protons during phosphorylation.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3-methoxypyridine-2,4-diol (1.0 eq)

    • Phosphorus Oxychloride (

      
      ) (Reagent Grade, >99%) - Handle in Fume Hood 
      
    • N,N-Diethylaniline (1.0 - 1.5 eq) or Quinoline

    • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

    • Sodium Bicarbonate (

      
      ) (sat.[1] aq.)
      
  • Equipment:

    • Round-bottom flask (RBF) with 2-neck or 3-neck geometry.

    • Reflux condenser with drying tube (

      
       or 
      
      
      
      line).
    • Temperature probe/Oil bath.

    • Large beaker (for quenching).

Step-by-Step Procedure
Step 1: Setup and Addition (0 min)
  • Dry the RBF in an oven or flame-dry under nitrogen flow. Moisture reacts violently with

    
    .
    
  • Charge 3-methoxypyridine-2,4-diol (10.0 g, 70.9 mmol) into the flask.

  • Add

    
      (50 mL, approx. 7.5 eq). The solid may not dissolve immediately.
    
    • Note: Excess

      
       acts as both reagent and solvent.
      
  • Cooling: Place the flask in an ice-water bath (0°C).

  • Base Addition: Add N,N-Diethylaniline (10.6 g, 71 mmol) dropwise over 10 minutes.

    • Why? The addition is exothermic. Controlling the temp prevents charring of the starting material.

Step 2: Reaction (10 min - 4 hours)
  • Remove the ice bath and transfer to an oil bath.

  • Heat slowly to 100–110°C (Reflux) .

  • Maintain reflux for 3 to 4 hours .

    • Visual Check: The suspension should dissolve into a clear (often dark brown/red) solution as the reaction progresses.

    • Monitoring: Check TLC (20% EtOAc/Hexane) or LCMS. Look for the disappearance of the polar starting material and the emergence of the non-polar product spot (

      
      ).
      
Step 3: Workup - The "Reverse Quench" (Critical Safety Step)
  • Cool the reaction mixture to room temperature.

  • Concentration (Optional but Recommended): If a rotary evaporator with a robust trap is available, distill off excess

    
     under reduced pressure (bath temp < 50°C). This significantly reduces the violence of the quench.
    
  • Quenching:

    • Prepare a large beaker with crushed ice (approx. 300 g) and water (100 mL).

    • Slowly pour the reaction mixture (or concentrated residue) onto the ice with vigorous stirring.

    • Warning: Never add water to the reaction flask. The "Reverse Quench" dissipates heat more effectively.

  • Neutralization: The solution will be strongly acidic (

    
     + 
    
    
    
    ). Carefully adjust pH to ~7-8 using solid
    
    
    or 20% NaOH solution. Keep temperature < 20°C by adding more ice.
Step 4: Extraction and Purification
  • Extract the aqueous mixture with DCM (

    
     mL).
    
  • Combine organic layers and wash with brine.

  • Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: The crude material is often a brown oil or solid.

    • Flash Column Chromatography: Silica gel, eluting with 0-10% EtOAc in Hexanes.

    • Recrystallization:[2] If solid, recrystallize from Hexane/heptane.

Process Workflow Diagram

Workflow Setup Setup: Dry RBF, N2 atm Charge SM + POCl3 Activation Activation: Add Base (0°C) N,N-Diethylaniline Setup->Activation Reaction Reaction: Reflux (110°C) 3-4 Hours Activation->Reaction Quench CRITICAL: Reverse Quench Pour mix onto Ice Reaction->Quench Extraction Extraction: DCM/Water Wash with NaHCO3 Quench->Extraction Purification Purification: Flash Column (Hexane/EtOAc) Extraction->Purification

Figure 2: Operational workflow emphasizing the critical safety node at the quenching stage.

Data Specifications & Validation

ParameterSpecification / ExpectationNotes
Appearance Off-white to pale yellow solidCrude may be dark brown oil.
Yield 65% - 85%Lower yields often due to hydrolysis during workup.

H NMR (CDCl

)

8.15 (d, 1H), 7.25 (d, 1H), 3.98 (s, 3H)
Doublets correspond to H5 and H6 protons.
LCMS (ESI+) [M+H]

= 178.0 / 180.0
Characteristic chlorine isotope pattern (3:1 for mono, 9:6:1 for di-Cl).
Melting Point 68 - 72 °CReference values vary by crystal form.
Troubleshooting Guide
  • Problem: Incomplete conversion (monochloro intermediate observed).

    • Solution: Add 0.5 eq of Phosphorus Pentachloride (

      
      )  to the reaction. 
      
      
      
      is a more aggressive chlorinating agent and helps drive the reaction to completion [1].
  • Problem: Product reverts to starting material during workup.

    • Solution: The workup was too hot or too acidic for too long. Ensure the quench is cold and neutralize immediately.

  • Problem: Demethylation (Loss of -OMe group).

    • Solution: Reaction temperature too high (>120°C) or insufficient base used. Stick to 105-110°C.

References

  • ChemicalBook. Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine (Analogous Chemistry). Retrieved from

  • National Institutes of Health (PMC). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines. Retrieved from

  • PubChem. 2,4-Dichloro-3-methoxypyridine Compound Summary. Retrieved from

  • Google Patents. Preparation method of 2,4-dichloro-5-methoxypyrimidine (Analogous Regiochemistry). CN101486684B. Retrieved from

Disclaimer: This protocol involves hazardous chemicals (


). All operations must be performed in a functioning fume hood with appropriate PPE (gloves, goggles, lab coat). The author assumes no liability for accidents arising from the use of this guide.

Sources

Application and Protocol Guide: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of pharmacologically active agents. The ability to precisely functionalize this heterocycle is therefore of paramount importance. Nucleophilic aromatic substitution (SNAr) on halopyridines is a powerful and widely employed strategy for forging new carbon-heteroatom and carbon-carbon bonds. However, when multiple leaving groups are present, as in 2,4-dichloro-3-methoxypyridine, the challenge of achieving regioselective substitution becomes a critical hurdle. This document provides a detailed guide to understanding and controlling the regioselectivity of SNAr reactions on this versatile building block, offering both mechanistic insights and practical, field-tested protocols for researchers in synthetic and medicinal chemistry.

Mechanistic Rationale: Unraveling the Regioselectivity of 2,4-Dichloro-3-methoxypyridine

The regiochemical outcome of an SNAr reaction is dictated by the relative stability of the anionic intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack.[1][2] In the case of 2,4-dichloro-3-methoxypyridine, several factors conspire to determine whether a nucleophile will preferentially attack the C2 or C4 position.

Electronic Effects:

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which activates the ring towards nucleophilic attack. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[3] This is the primary reason why SNAr on pyridines occurs selectively at the 2- and 4-positions.

  • Methoxy Group (C3): The methoxy group at the C3 position exerts two opposing electronic effects: a -I (inductive) effect, which is electron-withdrawing, and a +M (mesomeric) effect, which is electron-donating. The inductive effect will slightly activate both C2 and C4. However, the mesomeric effect, which involves the donation of a lone pair from the oxygen into the ring system, will preferentially increase the electron density at the ortho (C2, C4) positions relative to itself. This electron-donating resonance effect can serve to deactivate these positions to some extent compared to an unsubstituted dichloropyridine.

  • Chlorine Atoms (C2, C4): The chlorine atoms are good leaving groups and also contribute to the activation of the ring through their inductive electron-withdrawing effects.

Steric Effects:

The methoxy group at the C3 position introduces significant steric hindrance around the C2 position. Nucleophilic attack at C2 will be more sterically encumbered than attack at the more exposed C4 position. This steric impediment can play a decisive role in directing the nucleophile to the C4 position, especially when bulky nucleophiles are employed.[4]

Predicted Regioselectivity:

Considering the interplay of these factors, the C4 position is generally the more activated and sterically accessible site for nucleophilic attack . The stabilization of the Meisenheimer complex is more effective when the attack is para to the ring nitrogen. While the methoxy group's electronic effects are complex, its steric presence strongly disfavors attack at the adjacent C2 position. Thus, for most nucleophiles, selective substitution at C4 is anticipated.

Visualizing the Reaction Pathway: The Meisenheimer Intermediate

The following diagram illustrates the two potential pathways for nucleophilic attack on 2,4-dichloro-3-methoxypyridine. The favored pathway proceeds through the more stable Meisenheimer complex formed by attack at the C4 position.

SNAr_Mechanism Substrate 2,4-Dichloro-3-methoxypyridine Intermediate_C4 Meisenheimer Complex (Attack at C4) More Stable Substrate->Intermediate_C4 Favored Path (less steric hindrance, para to N) Intermediate_C2 Meisenheimer Complex (Attack at C2) Less Stable Substrate->Intermediate_C2 Disfavored Path (steric hindrance) Nu Nucleophile (Nu⁻) Nu->Substrate + Product_C4 4-Substituted-2-chloro- 3-methoxypyridine Intermediate_C4->Product_C4 - Cl⁻ Product_C2 2-Substituted-4-chloro- 3-methoxypyridine Intermediate_C2->Product_C2 - Cl⁻

Caption: SNAr pathways for 2,4-dichloro-3-methoxypyridine.

Experimental Protocols: Achieving Selective Substitution

The following protocols are designed to provide a starting point for the regioselective functionalization of 2,4-dichloro-3-methoxypyridine. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Selective C4-Amination

This protocol details the reaction with a representative secondary amine, morpholine. The principles can be extended to other primary and secondary amines.

Workflow Diagram:

Amination_Workflow Start Start: Assemble Reaction Reagents Combine: - 2,4-dichloro-3-methoxypyridine - Morpholine (1.1 eq) - K₂CO₃ (2.0 eq) - DMF Start->Reagents Heat Heat to 80-100 °C Reagents->Heat Monitor Monitor by TLC/LC-MS (typically 4-12 h) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup: 1. Cool to RT 2. Dilute with water 3. Extract with EtOAc Monitor->Workup Reaction Complete Purify Purify by Column Chromatography (Silica gel, Hexanes/EtOAc) Workup->Purify Product Product: 4-(morpholino)-2-chloro-3-methoxypyridine Purify->Product

Caption: Workflow for the selective C4-amination reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-3-methoxypyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF, approx. 0.2 M).

  • Addition of Nucleophile: Add morpholine (1.1 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (EtOAc) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-(morpholino)-2-chloro-3-methoxypyridine.

Rationale:

  • Base (K₂CO₃): A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[5]

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the cation of the base while leaving the nucleophile relatively free and reactive.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction, particularly with less activated substrates.[6]

Protocol 2: Selective C4-Alkoxylation (O-Arylation)

This protocol describes the synthesis of a 4-phenoxy derivative using sodium phenoxide.

Step-by-Step Methodology:

  • Preparation of Nucleophile: In a separate flask, prepare sodium phenoxide by reacting phenol (1.2 eq) with sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Reaction Setup: In the main reaction flask, dissolve 2,4-dichloro-3-methoxypyridine (1.0 eq) in anhydrous THF or DMF.

  • Addition of Nucleophile: Slowly add the freshly prepared sodium phenoxide solution to the solution of the dichloropyridine at room temperature.

  • Heating: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-18 hours).

  • Workup: Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/EtOAc) to yield 4-phenoxy-2-chloro-3-methoxypyridine.

Rationale:

  • Strong Base (NaH): Alkoxides are potent nucleophiles, and their formation requires a strong, non-nucleophilic base like NaH to deprotonate the corresponding alcohol.[7]

  • Anhydrous Conditions: Sodium hydride reacts violently with water; therefore, anhydrous solvents and reagents are essential.

Protocol 3: Selective C4-Thiolation (S-Arylation)

This protocol illustrates the reaction with a thiol, for example, thiophenol.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 2,4-dichloro-3-methoxypyridine (1.0 eq), thiophenol (1.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Heating: Heat the reaction mixture to 50-70 °C. Thiolates are generally very potent nucleophiles, so milder conditions may be sufficient compared to amines or alkoxides.[8]

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically 2-8 hours).

  • Workup: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to afford 4-(phenylthio)-2-chloro-3-methoxypyridine.

Rationale:

  • High Nucleophilicity of Thiolates: Thiols are more acidic and their conjugate bases (thiolates) are more nucleophilic than their alcohol counterparts, often allowing for faster reactions at lower temperatures.[9][10]

Summary of Regioselective SNAr Data

Nucleophile ClassExamplePosition of SubstitutionTypical ConditionsKey Considerations
Amines Morpholine, PiperidineC4 (highly selective)K₂CO₃ or Et₃N, DMF, 80-100 °CA base is required to scavenge generated acid.
Alkoxides Sodium PhenoxideC4 (highly selective)NaH/Alcohol, THF or DMF, 60-80 °CRequires anhydrous conditions and pre-formation of the alkoxide.
Thiols ThiophenolC4 (highly selective)K₂CO₃ or Cs₂CO₃, DMF, 50-70 °CGenerally more reactive; milder conditions are often sufficient.

Troubleshooting and Advanced Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent (e.g., DMSO), or employing a stronger base (e.g., Cs₂CO₃ for S- and O-nucleophiles, or NaH for O-nucleophiles). For unactivated systems, flow chemistry at high temperatures can be effective.[6][11]

  • Formation of Byproducts: If a mixture of C2 and C4 isomers is observed, it may be due to high reaction temperatures or a particularly small, unhindered nucleophile. Lowering the reaction temperature may improve selectivity.

  • Sequential Substitution: The remaining chlorine at the C2 position in the 4-substituted product is now significantly deactivated due to the electron-donating nature of the newly introduced group at C4. However, under forcing conditions (high temperature, strong nucleophile), a second substitution at C2 may occur. This can be exploited for the synthesis of 2,4-disubstituted-3-methoxypyridines.

Conclusion

The nucleophilic aromatic substitution of 2,4-dichloro-3-methoxypyridine proceeds with a high degree of regioselectivity, favoring substitution at the C4 position. This selectivity is primarily governed by the powerful directing effect of the ring nitrogen and the steric hindrance imposed by the C3-methoxy group. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can reliably access a wide range of 4-substituted-2-chloro-3-methoxypyridine building blocks, which are valuable intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

  • Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • SYNLETT. (2007). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
  • WordPress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure.
  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • National Institutes of Health. (n.d.). Thiol Reactive Probes and Chemosensors.
  • Chemistry LibreTexts. (2020, May 30). 14.10: Reactions of Alkoxides.
  • Chemistry Steps. (2021, December 14). Reactions of Thiols.
  • YouTube. (2019, October 15). Reactions of thiols.
  • PubMed. (n.d.). The interplay between steric and electronic effects in S(N)2 reactions.
  • Michigan State University Chemistry. (n.d.). Amine Reactivity.

Sources

Application and Protocol for Site-Selective Suzuki-Miyaura Coupling of 2,4-Dichloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are of immense interest to researchers in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1][2] The precise installation of substituents on the pyridine ring is a critical step in the synthesis of novel therapeutics. The methoxy group, in particular, is a prevalent feature in many approved drugs, influencing ligand-target binding, physicochemical properties, and metabolic stability.[3][4] 2,4-Dichloro-3-methoxypyridine is a valuable starting material, offering two distinct reactive sites for carbon-carbon bond formation. However, controlling the regioselectivity of cross-coupling reactions on such dihalogenated heterocycles presents a significant synthetic challenge. This guide provides a detailed technical overview and actionable protocols for achieving site-selective Suzuki-Miyaura coupling on 2,4-dichloro-3-methoxypyridine, enabling the targeted synthesis of either 2- or 4-substituted products.

Mechanistic Underpinnings of Site Selectivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[5][6][7] The catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[7] In the case of 2,4-dichloropyridines, the regioselectivity of the initial oxidative addition of the palladium catalyst to the C-Cl bond is the determining factor for the final product.

Conventionally, the halide at the C2 position, being adjacent to the nitrogen, is more electron-deficient and thus more reactive towards oxidative addition.[1][8] However, this intrinsic reactivity can be modulated and even inverted through the strategic selection of ligands and reaction conditions.[8][9]

  • Steric Hindrance: Bulky ligands on the palladium catalyst can sterically hinder the approach to the more accessible C2 position, thereby favoring reaction at the C4 position.[8]

  • Electronic Effects: The electronic properties of the ligands can influence the electron density at the palladium center, altering its reactivity and selectivity.

  • Ligand-Free Conditions: Interestingly, certain "ligand-free" conditions, often referred to as Jeffery conditions, have been shown to significantly enhance C4 selectivity.[9]

By understanding and manipulating these factors, chemists can direct the Suzuki-Miyaura coupling to selectively functionalize either the C2 or C4 position of 2,4-dichloro-3-methoxypyridine.

Visualizing the Path to Selectivity

The choice of catalytic system is paramount in dictating the outcome of the Suzuki-Miyaura coupling of 2,4-dichloro-3-methoxypyridine. The following diagram illustrates the divergent pathways to either C4 or C2 selectivity based on the reaction conditions.

G cluster_start Starting Material cluster_c4 C4-Selective Pathway cluster_c2 C2-Selective Pathway 2,4-Dichloro-3-methoxypyridine 2,4-Dichloro-3-methoxypyridine C4_Coupling Suzuki-Miyaura Coupling 2,4-Dichloro-3-methoxypyridine->C4_Coupling C2_Coupling Suzuki-Miyaura Coupling 2,4-Dichloro-3-methoxypyridine->C2_Coupling C4_Catalyst Pd Catalyst with Bulky Ligand (e.g., IPr) C4_Catalyst->C4_Coupling C4_Product 2-Chloro-4-aryl-3-methoxypyridine C4_Coupling->C4_Product C2_Catalyst Conventional Pd Catalyst (e.g., Pd(PPh3)4) C2_Catalyst->C2_Coupling C2_Product 4-Chloro-2-aryl-3-methoxypyridine C2_Coupling->C2_Product

Caption: Divergent pathways for site-selective Suzuki-Miyaura coupling.

Protocol & Methodology: Achieving C4-Selectivity

This protocol is designed to favor the coupling reaction at the C4 position of 2,4-dichloro-3-methoxypyridine. The use of a bulky N-heterocyclic carbene (NHC) ligand, such as IPr, is crucial for achieving high C4 selectivity.[8]

Materials and Reagents
  • 2,4-Dichloro-3-methoxypyridine

  • Arylboronic acid or ester

  • Palladium precatalyst (e.g., (η³-1-tBu-indenyl)Pd(IPr)(Cl))

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane/H₂O mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask, add the palladium precatalyst (1-3 mol%), the bulky NHC ligand (if not using a precatalyst), and the base (2-3 equivalents).

  • Reagent Addition: Under an inert atmosphere, add 2,4-dichloro-3-methoxypyridine (1 equivalent) and the arylboronic acid or ester (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous solvent mixture to the flask.

  • Reaction Execution: Stir the reaction mixture at the specified temperature (ranging from room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.[10]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Optimized Conditions for C4-Selectivity
ParameterConditionRationale
Catalyst (η³-1-tBu-indenyl)Pd(IPr)(Cl)The bulky IPr ligand sterically directs the coupling to the C4 position.[8]
Base K₃PO₄A strong base is required for the transmetalation step.
Solvent Dioxane/H₂O (e.g., 2:1)A polar aprotic solvent system is generally effective.[10]
Temperature Room Temperature to 100 °CThe optimal temperature may vary depending on the specific substrates.

Protocol & Methodology: Achieving C2-Selectivity

To achieve selectivity at the C2 position, conditions that favor the intrinsic electronic preference for oxidative addition at the C-Cl bond adjacent to the pyridine nitrogen are employed. This typically involves the use of less sterically demanding phosphine ligands.

Materials and Reagents
  • 2,4-Dichloro-3-methoxypyridine

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, DME, or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Experimental Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-3-methoxypyridine (1 equivalent) and the arylboronic acid or ester (1.1-1.5 equivalents) in the chosen solvent.

  • Base Addition: Add an aqueous solution of the base (2-3 equivalents).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the mixture.

  • Reaction Execution: Heat the reaction mixture to the specified temperature (typically 80-110 °C) under an inert atmosphere and monitor its progress.

  • Work-up and Purification: After the reaction is complete, cool the mixture, and perform a standard aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by flash column chromatography.

Optimized Conditions for C2-Selectivity
ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Less sterically demanding ligands allow for reaction at the electronically favored C2 position.[1]
Base Na₂CO₃ or K₂CO₃A milder base is often sufficient for this pathway.
Solvent Dioxane, DME, or TolueneCommon solvents for Suzuki-Miyaura couplings.
Temperature 80-110 °CElevated temperatures are generally required to drive the reaction to completion.

Workflow for Selective Suzuki-Miyaura Coupling

The following diagram outlines the general workflow for performing a site-selective Suzuki-Miyaura coupling on 2,4-dichloro-3-methoxypyridine.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Reagents Select Reagents: - 2,4-dichloro-3-methoxypyridine - Boronic Acid/Ester - Base Catalyst Choose Catalytic System: - C4-Selective (Bulky Ligand) - C2-Selective (Phosphine Ligand) Reagents->Catalyst Setup Assemble Reaction Under Inert Atmosphere Catalyst->Setup Execution Stir at Optimal Temperature Setup->Execution Monitoring Monitor Progress (TLC/LC-MS) Execution->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purify Column Chromatography Workup->Purify Final_Product Characterize Product Purify->Final_Product

Caption: General experimental workflow for selective coupling.

Conclusion and Future Outlook

The ability to selectively functionalize either the C2 or C4 position of 2,4-dichloro-3-methoxypyridine via the Suzuki-Miyaura coupling is a powerful tool for the synthesis of novel, highly substituted pyridine derivatives.[11] By carefully selecting the palladium catalyst and reaction conditions, researchers can exert precise control over the reaction's regioselectivity. The protocols outlined in this guide provide a solid foundation for the development of diverse molecular architectures for applications in drug discovery and materials science. Further exploration of novel ligands and catalytic systems will undoubtedly continue to expand the scope and utility of site-selective cross-coupling reactions.

References

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). Vertex AI Search.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Vertex AI Search.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. Vertex AI Search.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (2016). Royal Society of Chemistry.
  • Suzuki Coupling - YouTube. (2020). YouTube. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. (2025). ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013). Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. MDPI. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. (2025). ResearchGate. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016). ACS Publications. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition - ResearchGate. (2025). ResearchGate. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (2026). Vertex AI Search.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC. Vertex AI Search.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - ACS Fall 2025. ACS. [Link]

  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging - PubMed. (2020). PubMed. [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016). Royal Society of Chemistry. [Link]

  • The role of the methoxy group in approved drugs - PubMed. (2024). PubMed. [Link]

  • The role of the methoxy group in approved drugs | Request PDF - ResearchGate. ResearchGate. [Link]

  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies. (2021). InCatT. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. MDPI. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. ChemRxiv. [Link]

Sources

Application Note & Protocol: Strategic Chlorination of 3-Methoxy-2,4-dihydroxypyridine using Phosphorus Oxychloride (POCl₃)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The conversion of hydroxylated pyridine derivatives into their chlorinated counterparts is a cornerstone transformation in synthetic organic chemistry, particularly within drug discovery and materials science. Chlorinated pyridines serve as versatile intermediates, enabling a wide array of subsequent functionalizations through nucleophilic substitution, cross-coupling reactions, and other modifications. 3-Methoxy-2,4-dihydroxypyridine, which exists in tautomeric equilibrium with its pyridone forms, can be effectively converted to the highly valuable 2,4-dichloro-3-methoxypyridine intermediate using phosphorus oxychloride (POCl₃).

This document provides a comprehensive guide for researchers on the rationale, execution, and safety considerations for this chlorination reaction. We delve into the underlying mechanism, offer a detailed, field-tested laboratory protocol, and provide guidance on troubleshooting and product characterization. The protocol emphasizes safety and control, particularly during the critical step of quenching the highly reactive POCl₃ reagent.

Reaction Overview & Mechanistic Rationale

The reaction substitutes both hydroxyl groups of the starting material with chlorine atoms. Phosphorus oxychloride serves as both the chlorinating agent and, frequently, the reaction solvent.[1]

Overall Transformation:

Reaction_Scheme Start 3-Methoxy-2,4-dihydroxypyridine Product 2,4-Dichloro-3-methoxypyridine Start->Product POCl₃, Δ (Reflux)

Caption: Overall chlorination reaction scheme.

Mechanistic Insights: The chlorination of hydroxypyridines (or their pyridone tautomers) with POCl₃ is a robust deoxychlorination process.[2] The reaction proceeds through the following key stages:

  • Activation of Hydroxyl Groups: The lone pair of electrons on the oxygen of a hydroxyl (or pyridone carbonyl) group attacks the electrophilic phosphorus atom of POCl₃.

  • Formation of Phosphate Intermediates: This initial attack, followed by the loss of HCl, forms a dichlorophosphate ester intermediate. This effectively converts the hydroxyl group into a good leaving group.

  • Nucleophilic Attack by Chloride: A chloride ion (liberated in the first step or present from POCl₃) acts as a nucleophile, attacking the now-electrophilic carbon atom of the pyridine ring at the position of the activated oxygen.

  • Displacement: The attack results in the displacement of the dichlorophosphate group, completing the substitution of -OH with -Cl.

  • Repetition: The process is repeated for the second hydroxyl group to yield the final 2,4-dichloro product.

This transformation is analogous to the mechanism observed in the Vilsmeier-Haack reaction, where POCl₃ is used to generate an electrophilic iminium species from an amide.[3][4] In this case, POCl₃ directly activates the substrate's hydroxyl groups for substitution.

Critical Safety Precautions: Handling POCl₃

Phosphorus oxychloride is a highly toxic, corrosive, and water-reactive chemical that demands stringent safety protocols.[5][6] All operations must be conducted inside a certified chemical fume hood.

  • Inhalation Hazard: POCl₃ vapors are highly corrosive to the respiratory tract. Use of an appropriate respirator may be necessary for handling larger quantities.[7]

  • Skin and Eye Hazard: The liquid causes severe chemical burns upon contact.[7]

  • Violent Reaction with Water: POCl₃ hydrolyzes violently with water in a highly exothermic reaction, releasing corrosive HCl gas and phosphoric acid.[5] This reactivity is the primary hazard during the work-up phase.

  • Required Personal Protective Equipment (PPE):

    • Splash-proof safety goggles and a full-face shield.

    • Heavy-duty chemical-resistant gloves (e.g., Neoprene or butyl rubber).[7]

    • Flame-retardant lab coat and closed-toe shoes.

    • An emergency shower and eyewash station must be immediately accessible.[7]

Materials and Reagents

Material/ReagentGradeSupplier ExampleNotes
3-Methoxy-2,4-dihydroxypyridine≥97% PuritySigma-AldrichEnsure it is dry before use.
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-AldrichHandle with extreme care under inert gas.[6]
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor reaction quenching and neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying the organic phase.
Deionized WaterN/AIn-houseFor preparing aqueous solutions.
IceN/AIn-houseFor controlling the exothermic quench.

Detailed Experimental Protocol

This protocol is designed for a representative 10 mmol scale synthesis.

5.1 Reaction Setup

  • Dry Glassware: Ensure a 100 mL round-bottom flask, a reflux condenser, and a magnetic stir bar are thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator.

  • Inert Atmosphere: Assemble the flask and condenser quickly while still warm. Equip the top of the condenser with a gas inlet adapter connected to a nitrogen or argon line and a bubbler system.[8]

  • Initial Charging: Place the flask in a heating mantle on a magnetic stirrer. Add 3-methoxy-2,4-dihydroxypyridine (1.55 g, 10 mmol) to the flask.

  • Reagent Addition: In the fume hood, carefully measure phosphorus oxychloride (15 mL, ~160 mmol) using a dry glass syringe or graduated cylinder and add it to the reaction flask. POCl₃ will act as both the reagent and the solvent.

5.2 Reaction Execution

  • Heating: With gentle stirring, begin heating the reaction mixture to reflux (approx. 106°C).

  • Monitoring: Maintain the reflux with stirring for 4-6 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC). To do this, carefully take a micro-aliquot from the reaction, quench it in a separate vial with aqueous NaHCO₃, extract with ethyl acetate, and spot the organic layer on a TLC plate.

  • Completion: The reaction is considered complete upon the disappearance of the starting material spot on the TLC plate.

  • Cooling: Once complete, turn off the heating and allow the mixture to cool to room temperature.

5.3 Work-up: The Critical Quench Step

The exothermic nature of POCl₃ hydrolysis necessitates a controlled "reverse quench" to prevent a dangerous thermal runaway.[9][10]

  • Prepare Quench Station: In a separate large flask (e.g., 500 mL Erlenmeyer), prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate solution (~200 mL). Place this flask in an ice-water bath to maintain a low temperature.

  • Reverse Quench: Using a dropping funnel or a syringe pump for maximum control, add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.

  • Temperature Control: Monitor the temperature of the quenching mixture continuously with a thermometer. The rate of addition must be controlled to keep the internal temperature below 20°C.[10] Copious amounts of CO₂ gas will evolve; ensure adequate ventilation.

  • Neutralization: After the addition is complete, allow the mixture to stir until all the ice has melted and gas evolution has ceased. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, add more solid NaHCO₃ in small portions.

5.4 Product Isolation and Purification

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying: Combine the organic layers and wash them once with brine (50 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).[11]

  • Concentration: Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure 2,4-dichloro-3-methoxypyridine.

Experimental Workflow Visualization

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification A Assemble Dry Glassware under Inert Atmosphere B Charge with Starting Material (3-methoxy-2,4-dihydroxypyridine) A->B C Add POCl₃ (Reagent/Solvent) B->C D Heat to Reflux (approx. 106°C) C->D E Monitor by TLC (4-6 hours) D->E F Cool to Room Temperature E->F G **CRITICAL: Reverse Quench** Slowly add reaction mixture to ice/NaHCO₃ slurry F->G H Extract with Dichloromethane G->H I Wash with Brine & Dry (Anhydrous Na₂SO₄) H->I J Concentrate via Rotary Evaporation I->J K Purify by Flash Column Chromatography J->K L Characterize Final Product (NMR, MS, IR) K->L

Caption: Step-by-step experimental workflow diagram.

Characterization & Expected Results

The final product, 2,4-dichloro-3-methoxypyridine, should be characterized by standard spectroscopic methods.

ParameterExpected Value / Observation
Appearance Colorless to pale yellow oil or low-melting solid.
Yield 60-85% (highly dependent on reaction scale and purification efficiency).
¹H NMR (CDCl₃)Expect two doublets in the aromatic region, corresponding to the two pyridine protons, and a singlet for the methoxy group.
¹³C NMR (CDCl₃)Expect 6 distinct carbon signals.
Mass Spec. (EI)Molecular ion (M⁺) peak showing a characteristic isotopic pattern for two chlorine atoms.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Reaction 1. Starting material is wet.2. Insufficient reaction time or temperature.1. Ensure starting material is thoroughly dried before use.2. Increase reflux time and re-check by TLC.
Low Yield 1. Incomplete reaction.2. Product loss during work-up.1. See above.2. Ensure aqueous layer is fully basic (pH > 8) before extraction to prevent loss of basic product.
Difficult Work-up Uncontrolled/violent quench.Adhere strictly to the reverse quench protocol. Slow the addition rate and ensure the quenching solution is cold.
Impure Product Incomplete reaction or presence of mono-chlorinated species.Optimize flash chromatography conditions (solvent system, gradient) for better separation.

References

  • ResearchGate (2023). POCl3 Chlorination of 4-Quinazolones. Request PDF. [Link]

  • Google Patents (1998). PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • National Institutes of Health (NIH), PMC (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • PrepChem.com (2023). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. [Link]

  • Organic Chemistry Portal (2021). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • NJ.gov. Hazard Substance Fact Sheet: PHOSPHORUS OXYCHLORIDE. [Link]

  • ResearchGate (2020). How can I properly quench POCl3?. [Link]

  • Organic Chemistry Portal. Common Organic Reagents: Phosphorus Oxychloride. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • YouTube (2021). Vilsmeier-Haack Reaction. [Link]

Sources

Application Note: Cross-Coupling Protocols for Sterically Hindered Chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The Challenge: The "Ortho-Effect" in Electron-Deficient Heterocycles

Coupling sterically hindered chloropyridines (specifically 2-chloro-3-substituted motifs) presents a dualistic failure mode in drug discovery workflows. Unlike chlorobenzenes, these substrates suffer from:

  • Electronic Deactivation: The pyridine nitrogen creates an electron-deficient ring, making oxidative addition (OA) of the C-Cl bond sluggish compared to bromides or iodides.

  • Steric & Coordinative Inhibition: A substituent at the C3 position creates significant steric clash during the approach of the catalyst. Furthermore, the pyridine nitrogen can competitively bind to the Pd center (forming non-productive L2Pd(Ar)Cl species), effectively poisoning the catalyst.

The Solution: Bulky, Electron-Rich Pre-Catalysts

The historical reliance on Pd(OAc)2 or Pd2(dba)3 with free phosphines is often insufficient for these substrates due to incomplete active species formation. This protocol standardizes the use of G3/G4 Palladacycle Pre-catalysts and Bulky Biaryl Phosphines (Buchwald Ligands) or NHC-Pd complexes (PEPPSI). These systems ensure rapid generation of the monoligated L1Pd(0) species, which is crucial for forcing oxidative addition across the hindered C-Cl bond.[1]

Part 2: Critical Parameter Optimization

Ligand Selection Matrix

For hindered chloropyridines, the ligand must be electron-rich (to boost OA) and extremely bulky (to promote Reductive Elimination).

Ligand ClassSpecific LigandPrimary ApplicationMechanistic Advantage
Biaryl Phosphine XPhos General Suzuki CouplingLarge steric bulk promotes RE; isopropyl groups prevent cyclometallation.
Biaryl Phosphine SPhos Suzuki (High Stability)Methoxyl group confers stability; excellent for boronic acids.
Biaryl Phosphine BrettPhos Buchwald-Hartwig (1° Amines)Selective for monoarylation; prevents bis-arylation.
Biaryl Phosphine RuPhos Buchwald-Hartwig (2° Amines)High turnover for hindered secondary amines.
NHC PEPPSI-IPent Negishi / Difficult Suzuki"Throw-away" ligand concept; extremely robust active species.
The Base/Solvent Effect
  • Weak Bases (K3PO4, K2CO3): Preferred for Suzuki couplings to prevent protodeboronation of the boronic acid.

  • Strong Bases (NaOtBu, LHMDS): Mandatory for Buchwald-Hartwig to deprotonate the amine/amide.

  • Solvent: 1,4-Dioxane is the standard due to its high boiling point and ability to solubilize boronic acids. For extreme hindrance, Toluene/Water (4:1) biphasic systems often outperform homogeneous systems by sequestering halide byproducts.

Part 3: Visualizing the Workflow

Diagram 1: Method Selection Decision Tree

This logic flow guides the chemist to the correct protocol based on substrate hindrance and nucleophile type.

Coupling_Decision_Tree Start Substrate: 2-Chloro-3-R-Pyridine Nu_Type Select Nucleophile Start->Nu_Type Boron Boronic Acid/Ester (C-C Bond) Nu_Type->Boron Suzuki Amine Amine/Amide (C-N Bond) Nu_Type->Amine Buchwald Zinc Organozinc (C-C Bond) Nu_Type->Zinc Negishi Suzuki_Check Is Boronic Acid Protodeboronation Prone? Boron->Suzuki_Check Amine_Type Amine Class Amine->Amine_Type Suzuki_Fast Protocol C: Negishi (PEPPSI-IPent) Zinc->Suzuki_Fast Direct Path Suzuki_Std Protocol A: Suzuki (XPhos Pd G4) Suzuki_Check->Suzuki_Std No (Stable) Suzuki_Check->Suzuki_Fast Yes (Unstable) BH_Primary Protocol B1: BrettPhos Pd G4 Amine_Type->BH_Primary Primary Amine BH_Secondary Protocol B2: RuPhos Pd G4 Amine_Type->BH_Secondary Secondary Amine

Caption: Decision matrix for selecting the optimal catalytic system based on nucleophile stability and steric demand.

Part 4: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Target: Coupling 2-chloro-3-methylpyridine with 2,6-dimethylphenylboronic acid. Rationale: The XPhos Pd G4 precatalyst is used to ensure rapid activation at mild temperatures, minimizing boronic acid decomposition.

Reagents:

  • 2-Chloro-3-methylpyridine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 4.0 mol%)

  • Base: K3PO4 (0.5 M in H2O) (3.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the chloropyridine (1.0 mmol), boronic acid (1.5 mmol), and XPhos Pd G4 (0.02 mmol).

  • Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed THF (4 mL) and 0.5 M aq. K3PO4 (6 mL) via syringe.

    • Note: The biphasic nature helps dissolve inorganic byproducts.

  • Reaction: Heat the mixture to 60°C. Monitor by LCMS.

    • Checkpoint: If conversion is <50% after 2 hours, raise temperature to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Target: Amination of 2-chloro-3-isopropylpyridine with morpholine. Rationale: Secondary amines on hindered pyridines require RuPhos to prevent β-hydride elimination and facilitate the difficult reductive elimination.

Reagents:

  • 2-Chloro-3-isopropylpyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2.0 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox (or using strict Schlenk technique), combine the chloropyridine (1.0 mmol), amine (1.2 mmol), NaOtBu (1.5 mmol), and RuPhos Pd G4 (0.02 mmol) in a vial.

  • Solvent: Add anhydrous Toluene (5 mL).

  • Reaction: Seal and heat to 100°C for 12 hours.

    • Mechanistic Note: The high temperature is required to overcome the energy barrier for reductive elimination in this sterically congested system.

  • Workup: Filter through a pad of Celite (eluting with DCM) to remove salts before concentration.

Protocol C: Negishi Coupling (The "Fail-Safe")

Target: Coupling extremely hindered substrates where Suzuki fails (e.g., tetra-ortho substituted systems). Rationale: Organozinc reagents are more nucleophilic than boronic acids. The PEPPSI-IPent catalyst is extremely robust and resists deactivation by the pyridine nitrogen.

Procedure:

  • Zinc Reagent: Prepare the organozinc reagent in a separate flask (or use commercial R-ZnBr solution).

  • Catalyst Loading: In the reaction vessel, add chloropyridine (1.0 equiv) and Pd-PEPPSI-IPent (2 mol%). Purge with Argon.

  • Addition: Add the organozinc reagent (1.5 equiv) in THF/Toluene.

  • Reaction: Stir at RT for 30 mins, then heat to 60°C if necessary.

Part 5: Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
No Reaction (0% Conv) Oxidative Addition failure.Switch to XPhos Pd G4 or PEPPSI-IPent . Increase Temp to 100°C.
Protodehalogenation (Ar-H)

-Hydride elimination or solvent H-abstraction.
Switch solvent to Toluene . Use RuPhos (specifically designed to suppress this).
Homocoupling (Ar-Ar) Oxidant present or slow transmetalation.Ensure strict degassing (freeze-pump-thaw). Add 10 mol% BHT (radical scavenger).
Stalled Reaction (~50%) Catalyst poisoning by Pyridine N.Increase catalyst loading to 5 mol%. Switch to Pd-PEPPSI (NHC binds tighter than Pyridine).

Part 6: References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[2] Journal of the American Chemical Society, 130(29), 9613–9627. [Link]

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal, 15(20), 5329–5336. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4, 916-920. [Link]

  • Lützen, A., & Hapke, M. (2002).[3] Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction.[3] European Journal of Organic Chemistry, 2002(14), 2292-2297.[3] [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-Methoxy-4-Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Methoxy-4-Substituted Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a ubiquitous and privileged scaffold in modern drug discovery, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule makes it a cornerstone of medicinal chemistry. Within this class, the 3-methoxy-4-substituted pyridine motif has emerged as a particularly valuable pharmacophore. The methoxy group at the 3-position can serve as a hydrogen bond acceptor and influences the electronic properties of the ring, while the substituent at the 4-position provides a crucial vector for modulating potency, selectivity, and pharmacokinetic properties. This unique substitution pattern is found in numerous compounds targeting a wide range of diseases, highlighting the importance of efficient and versatile synthetic methodologies to access a diverse library of these derivatives.

This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-methoxy-4-substituted pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven experimental procedures. We will delve into the synthesis of the key precursor, 3-methoxy-4-halopyridine, and explore a suite of powerful palladium-catalyzed cross-coupling reactions for the introduction of a wide variety of substituents at the 4-position.

I. Synthesis of the Key Precursor: 3-Methoxy-4-halopyridines

The gateway to a diverse range of 4-substituted 3-methoxypyridines is the corresponding 4-halo derivative, typically 4-chloro or 4-bromo-3-methoxypyridine. The choice between the chloro and bromo analogue often depends on the desired reactivity in subsequent cross-coupling reactions, with the bromo derivative generally exhibiting higher reactivity.

Protocol 1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

This protocol outlines a common method for the synthesis of 4-chloro-3-methoxy-2-methylpyridine, a key intermediate in the production of proton pump inhibitors like pantoprazole.[2] The synthesis starts from 3-methoxy-2-methyl-4-pyrone and involves a chlorination reaction using phosphorus oxychloride.[2][3]

Experimental Workflow:

G cluster_0 Step 1: Chlorination A 3-Methoxy-2-methyl-4-pyrone C Reaction Mixture A->C Add to excess B Phosphorus Oxychloride (POCl3) B->C D Quenching with DMF C->D Absorb excess POCl3 E Hydrolysis D->E Add to ice water F 4-Chloro-3-methoxy-2-methylpyridine E->F Product Isolation

Figure 1: Workflow for the synthesis of 4-chloro-3-methoxy-2-methylpyridine.

Materials and Reagents:

ReagentFormulaM.W.QuantityRole
3-Methoxy-2-methyl-4-pyroneC7H8O3140.141 eqStarting Material
Phosphorus oxychloridePOCl3153.33ExcessChlorinating agent & solvent
Dimethylformamide (DMF)C3H7NO73.09StoichiometricQuenching agent
Ice waterH2O18.02SufficientHydrolysis
Dichloromethane (DCM)CH2Cl284.93For extractionSolvent
Sodium sulfate (anhydrous)Na2SO4142.04For dryingDrying agent

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add an excess of phosphorus oxychloride.

  • Addition of Starting Material: Under an inert atmosphere (e.g., nitrogen or argon), slowly add 3-methoxy-2-methyl-4-pyrone to the phosphorus oxychloride with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.[4]

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly add dimethylformamide (DMF) to absorb the excess phosphorus oxychloride, forming the Vilsmeier reagent as a byproduct.[2][3]

  • Hydrolysis and Extraction: Carefully pour the reaction mixture into ice water with vigorous stirring. Neutralize the aqueous layer with a suitable base (e.g., sodium hydroxide solution) to a pH of 10-11.[4] Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 4-chloro-3-methoxy-2-methylpyridine.

II. Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the synthesis of 3-methoxy-4-substituted pyridine derivatives, the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions are particularly powerful.

A. Suzuki-Miyaura Coupling: Introduction of Aryl and Vinyl Substituents

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp2)-C(sp2) bonds, reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[5] This reaction is widely used to introduce aryl and vinyl groups at the 4-position of the 3-methoxypyridine core.

Reaction Mechanism Overview:

G cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)Ln B->C D Transmetalation C->D R-B(OR')2 Base E Ar-Pd(II)(R)Ln D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-R F->G Product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of 3-Methoxy-4-bromopyridine with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-methoxy-4-bromopyridine with a generic arylboronic acid.

Materials and Reagents:

ReagentFormulaM.W.QuantityRole
3-Methoxy-4-bromopyridineC6H6BrNO188.021 eqStarting Material
Arylboronic acidArB(OH)2Varies1.2 eqCoupling Partner
Pd(PPh3)4C72H60P4Pd1155.560.05 eqCatalyst
Sodium carbonate (Na2CO3)Na2CO3105.992 eqBase
Toluene/Ethanol/Water--4:1:1 v/v/vSolvent

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask, add 3-methoxy-4-bromopyridine, the arylboronic acid, sodium carbonate, and Pd(PPh3)4.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent mixture (toluene/ethanol/water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the 4-aryl-3-methoxypyridine derivative.

B. Negishi Coupling: Introduction of Alkyl and Aryl Substituents

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[6] This method is particularly useful for introducing both sp2 and sp3-hybridized carbon substituents, making it a valuable tool for the synthesis of 4-alkyl and 4-aryl-3-methoxypyridines.

Reaction Mechanism Overview:

G cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)Ln B->C D Transmetalation C->D R-ZnX' E Ar-Pd(II)(R)Ln D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-R F->G Product G cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)Ln B->C D Amine Coordination & Deprotonation C->D HNR'R'' Base E Ar-Pd(II)(NR'R'')Ln D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-NR'R'' F->G Product

Sources

Troubleshooting & Optimization

Preventing demethylation of 3-methoxy group under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists encountering stability issues with 3-methoxy aryl ethers (anisole derivatives) in acidic media.

Topic: Preventing Demethylation of 3-Methoxy Groups Under Acidic Conditions Ticket Type: Troubleshooting & Method Development Audience: Medicinal Chemists, Peptide Scientists, Process Engineers

Executive Summary: The Stability Paradox

The 3-methoxy group (meta-anisole motif) is generally robust against simple acid hydrolysis compared to esters or acetals. However, it becomes highly vulnerable in the presence of strong acids combined with nucleophiles (the "Push-Pull" mechanism).

The Golden Rule of Prevention:

To prevent demethylation, you must break the "Protonation + Nucleophile" cycle. You can have high acidity (Protonation) OR high nucleophilicity, but never both simultaneously at elevated temperatures.

Mechanism of Failure (Why it happens)

Understanding the enemy is the first step to prevention. Demethylation in acid is not a simple hydrolysis; it is an SN2 dealkylation .

The "Push-Pull" Cleavage Pathway
  • The Push (Activation): The ether oxygen is protonated by the acid (

    
    ), creating a highly reactive oxonium intermediate.
    
  • The Pull (Attack): A nucleophile (

    
    ) attacks the methyl carbon.
    
  • The Break: The

    
     bond breaks, releasing the phenol and the methyl-nucleophile byproduct.
    

Critical Insight: The 3-methoxy position is electronically distinct. Unlike ortho or para positions, it cannot stabilize the positive charge via resonance delocalization from the ring. However, the cleavage mechanism is primarily driven by the nucleophilicity of the counterion attacking the methyl group.

Diagram: The Danger Zone

The following diagram illustrates the specific conditions that trigger cleavage versus those that maintain stability.

DemethylationMechanism Ether 3-Methoxy Substrate (Stable) Protonated Oxonium Intermediate (Activated) Ether->Protonated Strong Acid (H+) (TFA, HBr, HCl) Protonated->Ether Reversible (Low Temp) TS Transition State (S_N2 Attack) Protonated->TS Strong Nucleophile Present (I-, Br-, S-R) Safe Intact Substrate (Recovered) Protonated->Safe Non-Nucleophilic Anion (BF4-, ClO4-, HSO4-) Cleaved Phenol + Me-Nu (Demethylated) TS->Cleaved Heat (>50°C)

Figure 1: Mechanistic pathway showing that protonation alone is insufficient for cleavage; a nucleophile is required to drive the reaction to the phenol product.

Troubleshooting Guide (FAQ Format)

Scenario A: "I am removing a Boc group with TFA, and I see demethylation."

Diagnosis: Pure TFA rarely cleaves anisoles at room temperature. The culprit is likely a scavenger or an additive acting as a nucleophile.

  • The Problem: Did you add dimethyl sulfide (DMS), methionine, or thioanisole as a cation scavenger? In strong acid, these sulfur species can attack the methyl group of your anisole (SN2 reaction), transferring the methyl group to the sulfur.

  • The Solution:

    • Switch Scavengers: Use triisopropylsilane (TIPS) or triethylsilane (TES). These are hydride donors and are non-nucleophilic toward the methyl ether.

    • Limit Time: Restrict TFA exposure to <2 hours at room temperature.

    • Avoid Halides: Ensure your peptide/substrate is not a hydrochloride salt before adding TFA, as high concentrations of

      
       can promote slow cleavage over long periods.
      
Scenario B: "I am using HBr/Acetic Acid and losing my methyl group."

Diagnosis: This is a classic textbook demethylation condition. HBr provides both the proton (


) and the nucleophile (

).
  • The Mechanism:

    
     is a potent nucleophile in organic solvents (like acetic acid) because it is less solvated than in water.
    
  • The Solution:

    • Swap the Acid: Use HCl in Dioxane or H₂SO₄ . Chloride (

      
      ) is a significantly weaker nucleophile than Bromide (
      
      
      
      ) for demethylation reactions. Bisulfate (
      
      
      ) is non-nucleophilic.
    • Protocol Adjustment: If you must use HBr, keep the temperature below 0°C . The activation energy for the SN2 attack is high; cold temperatures effectively shut it down.

Scenario C: "I am performing a Friedel-Crafts reaction with AlCl₃."

Diagnosis: Lewis acids are notorious demethylating agents. Aluminum chloride (


) and Boron tribromide (

) coordinate to the ether oxygen, facilitating cleavage.
  • The Solution:

    • Alternative Catalysts: Use milder Lewis acids like

      
       or Bronsted acids like Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH), which are less prone to coordinating and cleaving ethers.
      
    • Buffered Conditions: If using

      
      , use a stoichiometric equivalent of nitromethane as a solvent/co-solvent. It complexes with the Lewis acid, moderating its "stripping" power.
      

Strategic Protocol: Selecting the Right Acid

Use this decision matrix to select reagents that preserve the 3-methoxy group.

Reagent SystemRisk LevelMechanism of RiskPrevention Strategy
HI / HBr CRITICAL Strong

+ Strong Nucleophile (

)
DO NOT USE. Substitute with HCl or

.
BBr₃ / BCl₃ CRITICAL Lewis Acid coordinationDO NOT USE. Use milder Lewis acids (

).
TFA / Thioanisole HIGH Acid + Sulfur NucleophileReplace Thioanisole with TIPS or Phenol .
HCl (conc.) MEDIUM

is a moderate nucleophile
Keep T < 40°C. Limit reaction time.
H₂SO₄ / HClO₄ LOW Anions are non-nucleophilicSafe at RT. Avoid extreme heat (>80°C).
TFA / TIPS SAFE Non-nucleophilic scavengerStandard protocol for Boc-deprotection.
Recommended Workflow for Acidic Deprotection (Boc Removal)

If your molecule contains a 3-methoxy group and requires acidic deprotection:

  • Dissolve substrate in DCM (10 volumes).

  • Add Scavenger: Triisopropylsilane (TIPS) (2.5% v/v). Do not use sulfur scavengers.

  • Add Acid: Trifluoroacetic acid (TFA) (10-20% v/v).

  • Temperature: Maintain at 0°C to 20°C . Do not heat.

  • Quench: Pour into saturated

    
     immediately upon completion.
    

Visualizing the Decision Process

The following flowchart guides you through the reagent selection process to ensure methoxy stability.

DecisionTree Start Start: Acidic Reaction Required Q1 Does the reaction require a Lewis Acid? Start->Q1 Q2 Is the acid HBr or HI? Q1->Q2 No (Bronsted Acid) Risk1 HIGH RISK: BBr3/AlCl3 will cleave. Switch to BF3-Etherate or TiCl4. Q1->Risk1 Yes Q3 Are scavengers needed (e.g. Peptide Synthesis)? Q2->Q3 No (HCl, H2SO4, TFA) Risk2 HIGH RISK: Br-/I- are nucleophiles. Switch to HCl, H2SO4, or TFA. Q2->Risk2 Yes Risk3 Check Scavenger Type Q3->Risk3 Yes Safe2 SAFE: Proceed with HCl/H2SO4. Keep Temp < 50°C. Q3->Safe2 No Safe1 SAFE: Use TIPS or Phenol. Avoid Thioanisole/Methionine. Risk3->Safe1 Select Non-Sulfur

Figure 2: Decision tree for selecting reagents compatible with 3-methoxy aryl ethers.

References

  • Greene's Protective Groups in Organic Synthesis.

    • Wuts, P. G. M. (2014).[1] Protection for Phenols. In Greene's Protective Groups in Organic Synthesis. Wiley.

    • Note: The authoritative text on stability of ethers. Aryl methyl ethers are listed as stable to TFA, HCl, and H2SO4 under mild conditions but cleaved by BBr3 and HI.
  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms.

    • Pelzer, R. et al. (2020). ACS Sustainable Chemistry & Engineering.
    • Context: Discusses the high energy barrier for cleavage without strong nucleophiles.
  • Cleavage of Ethers in Acidic Media.

    • Master Organic Chemistry. (2014).[1] Cleavage of Ethers With Acid.[2][3][4][5]

    • Context: Mechanistic breakdown of why HI/HBr work (nucleophilic
  • Practical Demethyl

    • Chakraborty, T. K. et al. (2008).[1] Archives of Pharmacal Research.

    • Context: Highlights the use of methionine in acid (MsOH)
  • Replacement of Trifluoroacetic Acid with HCl in Peptide Purific

    • Gagnon, J. et al. (2008).[1] Applied and Environmental Microbiology.

    • Context: Demonstrates the stability of peptide side chains (including tyrosine ethers) in dilute HCl vs TFA.

Sources

Technical Support Center: Separation of Mono-substituted Isomers of 2,4-Dichloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-24D3M-ISO Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Regioisomer Separation & Identification

Executive Summary

The nucleophilic aromatic substitution (


) of 2,4-dichloro-3-methoxypyridine  typically yields a mixture of regioisomers. While the C4-position  is generally more reactive due to electronic activation (para-like resonance) and lower steric hindrance relative to the C2-position, the 3-methoxy group  introduces unique steric and electronic perturbations that can lead to significant formation of the C2-substituted byproduct.

This guide addresses the isolation of the mono-substituted products:

  • Isomer A (Major): Substitution at C4 (leaving C2-Cl intact).

  • Isomer B (Minor): Substitution at C2 (leaving C4-Cl intact).

Part 1: Diagnostic & Identification Guide

User Question: "I have two spots on my TLC/peaks on my HPLC. Which isomer is which?"

1.1 The "Orthogonality" Rule (H-Bonding)

The 3-methoxy group is the key diagnostic handle.

  • C2-Substitution (Isomer B): If your nucleophile is a primary/secondary amine, the resulting N-H bond is ortho to the 3-OMe group. This often allows for intramolecular hydrogen bonding (N-H

    
     O-Me).
    
    • Chromatographic Consequence: This "hides" the polarity of the amine/amide, making Isomer B less polar (higher

      
       on Silica, longer retention time on Reverse Phase C18).
      
  • C4-Substitution (Isomer A): The substituent is spatially distant from the 3-OMe and the ring nitrogen. No intramolecular locking occurs.

    • Chromatographic Consequence: The polar N-H is exposed to the solvent. Isomer A is usually more polar (lower

      
       on Silica, shorter retention time on Reverse Phase C18).
      
1.2 NMR Structural Validation

Do not rely solely on polarity. Confirm with


-NMR.
FeatureC4-Substituted (Isomer A) C2-Substituted (Isomer B)
C5-H / C6-H Coupling The remaining protons are at C5 and C6. They are vicinal (

).
The remaining protons are at C5 and C6. They are vicinal (

).
NOESY Signal Strong NOE between the Nucleophile's protons and C5-H.Strong NOE between the Nucleophile's protons and the 3-OMe group .
Shift Trends C2-Cl is electron-withdrawing; C6-H often shifts downfield.C4-Cl is intact; C5-H shifts may vary.
Part 2: Separation Protocols

User Question: "Standard flash chromatography isn't giving me baseline separation. What are my options?"

Protocol A: Optimized Flash Chromatography (Silica)

Applicability:



The 3-methoxy group makes the pyridine ring electron-rich, often causing "tailing" on acidic silica.

  • Stationary Phase: High-performance spherical silica (

    
    ).
    
  • Mobile Phase Modifier: Do not use acetic acid. Use 1% Triethylamine (TEA) or 1%

    
      in your mobile phase (e.g., Hexane/EtOAc + 1% TEA).
    
    • Why: The basic modifier deactivates free silanol groups, preventing the pyridine nitrogen from sticking and tailing, which ruins resolution.

  • Gradient: Shallow gradient (e.g., 0%

    
     20% EtOAc over 20 CVs).
    
Protocol B: pH-Switchable Liquid-Liquid Extraction

Applicability: Amine nucleophiles only (Acid-Base properties differ).

If your nucleophile is an amine, the


 of the pyridine nitrogen changes based on the substitution pattern.
  • Acid Wash: Dissolve the crude mixture in EtOAc. Wash with dilute HCl (pH 3-4).

  • Theory: The 4-amino isomer (Isomer A) is typically more basic than the 2-amino isomer (Isomer B) because the C2-Cl (in Isomer A) is less inductively withdrawing on the ring nitrogen than the C4-Cl (in Isomer B) is on the ring nitrogen? Correction: Actually, 2-amino pyridines are often protonated on the ring nitrogen. The C2-isomer (Isomer B) has the amino group directly feeding electrons to the ring nitrogen, making it more basic.

  • Execution:

    • Extract at pH 3. The more basic isomer (likely Isomer B, C2-subst) moves to the aqueous layer.

    • The less basic isomer (Isomer A, C4-subst) remains in the organic layer.

    • Note: This requires fine pH control and should be tested on a small scale first.

Protocol C: Preparative HPLC (Reverse Phase)

Applicability: Difficult separations (


)
  • Column: C18 or Phenyl-Hexyl.

    • Insight: Phenyl-Hexyl columns provide unique

      
       selectivity useful for separating aromatic isomers that differ only in chlorine placement.
      
  • Buffer: 0.1% Formic Acid (Low pH) or 10mM Ammonium Bicarbonate (High pH).

    • Recommendation:High pH (pH 10) is often superior for chloropyridines. At high pH, the compounds are neutral (suppressing protonation), increasing hydrophobicity and retention, often maximizing the resolution between the structural isomers.

Part 3: Workflow Visualization

The following diagram illustrates the decision matrix for separating these isomers.

SeparationWorkflow Start Crude Reaction Mixture (2,4-dichloro-3-methoxypyridine + Nucleophile) CheckTLC Step 1: TLC Analysis (Solvent: Hex/EtOAc + 1% TEA) Start->CheckTLC DeltaRf Is u0394Rf > 0.15? CheckTLC->DeltaRf Flash Method A: Flash Chromatography Silica gel treated with 1% Et3N DeltaRf->Flash Yes CheckNu Is Nucleophile an Amine? DeltaRf->CheckNu No Identify Step 2: Structural ID NOESY NMR & Coupling Constants Flash->Identify AcidExt Method B: pH-Selective Extraction Exploit pKa differences CheckNu->AcidExt Yes (Pilot Scale) HPLC Method C: Prep-HPLC Column: Phenyl-Hexyl Mobile Phase: High pH (NH4HCO3) CheckNu->HPLC No / Failed Extraction AcidExt->Identify HPLC->Identify

Caption: Decision tree for the purification of regioselective isomers of 2,4-dichloro-3-methoxypyridine.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the C4-position usually favored over the C2-position? A: In 2,4-dichloropyridines, nucleophilic attack at C4 leads to a Meisenheimer intermediate where the negative charge is delocalized onto the ring nitrogen (para-like resonance). Attack at C2 also places charge on the nitrogen, but the C4 position is generally less sterically hindered. Specifically, in your molecule, the 3-methoxy group creates a "steric pocket" around C2 (flanked by N and OMe), whereas C4 is more accessible (flanked by OMe and H). Therefore, C4 substitution is usually the kinetic product [1][2].

Q2: I am seeing a third spot/peak. What is it? A: This is likely the bis-substituted product (substitution at both C2 and C4). This occurs if your reaction temperature is too high or you used a large excess of nucleophile.

  • Fix: Lower the reaction temperature (try 0°C to RT) and strictly control stoichiometry (0.95 - 1.05 equivalents of nucleophile).

Q3: Can I force the reaction to go to the C2 position (Isomer B)? A: Yes, but you often need to change the mechanism.

  • Pd-Catalysis: Buchwald-Hartwig amination conditions often favor C2-selectivity in 2,4-dichloropyridines due to the oxidative addition preference of Palladium at the C2-Cl bond [3].

  • Solvent Effects: Non-polar solvents sometimes favor C2 substitution if the nucleophile can coordinate with the pyridine nitrogen (directing effect), though the 3-OMe might disrupt this.

Q4: My product is decomposing on the silica column. Why? A: Chloropyridines, especially with amino substituents, can be acid-sensitive or prone to hydrolysis on the acidic surface of silica gel.

  • Fix: Pre-wash your silica column with mobile phase containing 1-2% Triethylamine (TEA) to neutralize acidic sites before loading your sample.

References
  • WuXi Biology. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Retrieved from [Link]

Handling moisture sensitivity of 2,4-Dichloro-3-methoxypyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability of 2,4-Dichloro-3-methoxypyridine Intermediates

Case ID: 24-DCl-OMe-001 Status: Active Priority: High (Moisture/Safety Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage: Immediate Troubleshooting (FAQ)

Q1: "My reaction mixture turned into a solid sludge/tar during the POCl


 quench. What happened?" 
Diagnosis:  Uncontrolled Exotherm & Polymerization.
Root Cause:  Rapid addition of the reaction mixture to water (or vice versa) generated massive amounts of HCl and heat. The 2,4-dichloro-3-methoxypyridine intermediate is thermally unstable in highly acidic aqueous media, leading to self-polymerization or rapid hydrolysis back to the pyridone starting material.
Immediate Action: 
  • Do NOT continue adding water.

  • Dilute with a non-protic organic solvent (DCM or Toluene) if possible to dissipate heat.

  • Neutralize slowly with solid

    
     or saturated 
    
    
    
    at <0°C.
  • Future Prevention: Never quench

    
     reactions directly with water if the scale is >1g. Use the "Inverse Quench" method described in Module 3.
    

Q2: "I isolated the solid, but after 2 weeks in the fridge, it smells acrid and has yellowed. Is it usable?" Diagnosis: Autocatalytic Hydrolysis. Root Cause: Trace moisture trapped in the crystal lattice is reacting with the C4-chlorine. This releases HCl, which catalyzes further hydrolysis. The "acrid smell" is HCl gas. Decision:

  • Run LCMS: Check for the mono-hydrolyzed impurity (mass = M-Cl+OH).

  • If <5% impurity: Dissolve in DCM, wash with cold sat.

    
    , dry over 
    
    
    
    , and re-concentrate. Store under Argon.
  • If >5% impurity: Recrystallize immediately or discard. The impurity (pyridone) poisons Pd-catalysts in Suzuki couplings.

Q3: "My Suzuki coupling failed (0% conversion) using this intermediate." Diagnosis: Catalyst Poisoning by Pyridone. Root Cause: Even 1-2% of the hydrolyzed intermediate (2-chloro-3-methoxy-4-pyridone) can coordinate tightly to Palladium, shutting down the catalytic cycle. Solution: You must perform a "Base Wash" on your intermediate before the coupling reaction. (See Module 2: Purification).

The Chemistry of Failure: Degradation Mechanism

To handle this intermediate, you must understand why it degrades. The 2,4-dichloro-3-methoxypyridine core is an electron-deficient heterocycle.

  • Activation: The ring nitrogen makes the C2 and C4 positions electrophilic.[1]

  • Regioselectivity: The C4 position is generally more reactive toward nucleophiles (like water) than C2 due to the para-like resonance contribution from the nitrogen.

  • The Methoxy Effect: The -OMe group at C3 provides some steric shielding but also donates electron density. However, in the presence of acid (HCl from degradation), the nitrogen becomes protonated (pyridinium), making the ring hyper-electrophilic and accelerating hydrolysis.

Diagram 1: Autocatalytic Hydrolysis Pathway

Hydrolysis Start 2,4-Dichloro-3- methoxypyridine (Stable Solid) Intermed Protonated Intermediate Start->Intermed + H2O (Slow) Moisture Trace H2O (Trigger) Product 2-Chloro-3-methoxy- 4-pyridone (Dead End) Intermed->Product - HCl HCl HCl Gas (Catalyst) Product->HCl Releases HCl->Intermed Catalyzes (Fast)

Caption: The degradation cycle is autocatalytic. Once HCl is released, it protonates the pyridine ring, accelerating further water attack at the C4 position.

Protocol: The "Dry" Workflow

This workflow is designed to minimize


 violence and prevent hydrolysis during workup.
Step A: The Reaction (Synthesis)[2][3]
  • Reagents: Use fresh

    
    . Old bottles often contain phosphoric acid, which lowers yield.
    
  • Solvent: Neat

    
     is common, but using Toluene  as a co-solvent helps prevent the "tar" formation by keeping the mixture stirrable during the final stages.
    
Step B: The "Inverse Quench" (Critical)
  • Never add water to the reaction.

  • Never add the reaction to pure water (creates hot acidic soup).

Protocol:

  • Cool the reaction mixture to room temperature.

  • Remove excess

    
     via vacuum distillation (rotavap with a base trap) if possible.
    
  • Dilute the residue with Toluene or DCM (3 volumes).

  • Prepare a quenching vessel: Ice + Saturated

    
     (or 
    
    
    
    if product is acid-sensitive).
  • Slowly cannulate or drip the organic reaction mixture into the stirred alkaline ice slurry. Maintain internal temp <10°C.

    • Why? This ensures the pH stays basic/neutral, preventing acid-catalyzed hydrolysis.

Step C: Drying & Storage
  • Drying Agent: Use

    
     (Sodium Sulfate). Avoid 
    
    
    
    (Magnesium Sulfate) as it is slightly acidic and can promote degradation on sensitive substrates.
  • Stabilizer: Store the solid with a small packet of activated silica gel or 4Å molecular sieves in the vial.

Diagram 2: Safe Quenching Workflow

Workflow Step1 Reaction Complete (Contains Product + Excess POCl3) Step2 Vacuum Distillation Remove bulk POCl3 Step1->Step2 Step3 Dilution Add Toluene/DCM Step2->Step3 Step4 Inverse Quench Drip Org. Mix into Ice/K2CO3 Step3->Step4 Control Exotherm Step5 Phase Separation Keep Organic Layer Step4->Step5 pH > 7 Step6 Base Wash Wash with cold NaHCO3 Step5->Step6 Step7 Dry & Store Na2SO4 -> Vac -> Argon Step6->Step7

Caption: The "Inverse Quench" strategy prevents the formation of hot acidic zones, protecting the C4-chlorine bond from hydrolysis.

Analytical Data & Specifications

When validating your intermediate, use these markers to determine purity.

Table 1: Solvent & Impurity Limits

ParameterSpecificationReason
Appearance White to Off-White Crystalline SolidYellow/Orange indicates hydrolysis or oxidation.
Water Content (KF) < 0.10% w/wWater >0.1% initiates autocatalytic degradation.
Acid Content Neutral pH (in 1:1 MeOH:Water)Residual acid accelerates shelf-degradation.
HPLC Impurity A < 1.0% (2-chloro-3-methoxy-4-pyridone)"Dead" catalyst poison. Elutes earlier than product on Reverse Phase.
Residual POCl

Not DetectedReacts violently in next step.

References

  • Synthesis of Chloropyridines via Vilsmeier-Haack

    • Title: Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.[2][3]

    • Source: CN102304083A (P
    • Relevance: Describes the use of and specific quenching protocols to avoid hydrolysis.
    • URL:

  • Handling Moisture Sensitive Reagents

    • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds.[4][5]

    • Source: Wipf Group, University of Pittsburgh.
    • Relevance: General protocols for Schlenk lines and solvent drying essential for work.
    • URL:

  • Reactivity of 2,4-Dichloropyridines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source:Journal of Organic Chemistry (2015).[6]

    • Relevance: Establishes the mechanistic basis for the higher reactivity (and lability) of the C4 position compared to C2.
    • URL:

  • Phosphorus Oxychloride Properties

    • Title: Phosphoryl chloride (POCl3) Reactivity.[7][8]

    • Source: Wikipedia / PubChem.
    • Relevance: Verify hydrolysis products (HCl + H3PO4)
    • URL:

Sources

Validation & Comparative

Comparative Guide: 1H NMR Profiling of 2,4-Dichloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dichloro-3-methoxypyridine is a critical pharmacophore intermediate, frequently employed in the synthesis of kinase inhibitors and mGluR antagonists. Its high-density functionalization (trisubstituted pyridine) creates a significant challenge in quality control: regioisomer differentiation .

During nucleophilic aromatic substitution (


) or chlorination sequences, the formation of the 2,6-dichloro  or 4,6-dichloro  isomers is a common side reaction. Standard LC-MS often fails to distinguish these isomers due to identical molecular weights (MW 178.02).

This guide provides a definitive 1H NMR structural analysis to distinguish the target 2,4-dichloro-3-methoxypyridine from its most prevalent isomers, relying on the unique electronic environment of the pyridine ring protons.

Structural Logic & Electronic Environment

To interpret the NMR spectrum accurately, one must understand the competing electronic effects on the pyridine ring.

  • Nitrogen Atom (N1): Strong inductive withdrawing effect; deshields

    
    -protons (positions 2 and 6) significantly (
    
    
    
    > 8.0 ppm).
  • Chlorine Atoms (Cl2, Cl4): Inductive withdrawing; deshields adjacent protons, though less than nitrogen.

  • Methoxy Group (OMe3): Resonance donating; shields ortho and para positions (positions 2 and 4—both occupied by Cl, and position 6).

Structural Map (Graphviz)

The following diagram illustrates the chemical shift assignments and the "Diagnostic Alpha-Proton" logic.

ChemicalStructure Target Target: 2,4-Dichloro-3-methoxypyridine H6 H-6 Proton (Diagnostic Peak) δ 8.0 - 8.3 ppm Doublet (J ~5.5 Hz) Target->H6 Alpha to N (Most Deshielded) H5 H-5 Proton δ 7.2 - 7.5 ppm Doublet (J ~5.5 Hz) Target->H5 Beta to N (Shielded by OMe) OMe Methoxy (-OCH3) δ 3.9 - 4.0 ppm Singlet Target->OMe Resonance Donor H6->H5 Vicinal Coupling (3J_HH)

Figure 1: Structural assignment of 2,4-Dichloro-3-methoxypyridine highlighting the diagnostic H-6 proton.

Comparative Analysis: Target vs. Isomers

The primary risk in synthesis is misidentifying the 2,6-dichloro isomer as the target. The table below outlines the definitive spectral differences.

Table 1: Comparative 1H NMR Data (CDCl3, 400 MHz)
FeatureTarget: 2,4-Dichloro-3-methoxypyridine Isomer A: 2,6-Dichloro-3-methoxypyridine Isomer B: 4,6-Dichloro-3-methoxypyridine
Proton Count 2 Aromatic, 3 Aliphatic2 Aromatic, 3 Aliphatic2 Aromatic, 3 Aliphatic
Diagnostic Peak

8.15 ± 0.10 ppm
(H-6)
None > 8.0 ppm

8.20 ± 0.10 ppm
(H-2)
Multiplicity Doublets (

Hz)
Doublets (

Hz)
Singlets (Para substituted)
Coupling Logic Vicinal (

-

coupling)
Vicinal (

-

coupling)
No vicinal protons
OMe Shift

3.95 ppm (s)

3.90 ppm (s)

3.95 ppm (s)
Key Differentiators Explained
  • The "Alpha-Proton" Rule (H-6 vs. H-4/H-5):

    • Target: Possesses a proton at position 6 (adjacent to Nitrogen).[1] This signal appears downfield (typically > 8.0 ppm ).

    • 2,6-Isomer: Both

      
      -positions are blocked by Chlorine. All aromatic protons (H-4, H-5) appear upfield (typically < 7.5 ppm ).
      
    • Result: If your spectrum lacks a signal above 8.0 ppm, you have synthesized the wrong isomer (likely the 2,6-dichloro).

  • Coupling Constant (

    
    -value): 
    
    • Target: The coupling is between H-5 and H-6 (

      
      -
      
      
      
      relationship). In pyridines, this
      
      
      -value is characteristically smaller (~5.0 - 5.8 Hz ).
    • 2,6-Isomer: The coupling is between H-4 and H-5 (

      
      -
      
      
      
      relationship). This
      
      
      -value is characteristically larger (~8.0 - 8.5 Hz ).
    • 4,6-Isomer: Protons are para to each other (H-2 and H-5). They appear as singlets (or very weakly coupled doublets,

      
       Hz).
      

Experimental Protocol

To ensure reproducibility and accurate differentiation, follow this validated characterization workflow.

Materials
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane).
    
    • Note: DMSO-

      
       may be used, but solvent stacking interactions can shift aromatic peaks, potentially compressing the 
      
      
      
      7.0–8.0 region.
      
      
      provides the clearest separation for chlorinated pyridines.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

Step-by-Step Workflow
  • Sample Preparation: Dissolve the solid completely. Filter through a cotton plug if any turbidity remains (inorganic salts from synthesis often linger).

  • Acquisition:

    • Scans: 16 (minimum) to resolve 13C satellites if purity assessment is required.

    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (D1): 1.0 second (sufficient for protons not adjacent to carbonyls).

  • Processing:

    • Reference the spectrum to TMS (0.00 ppm) or residual

      
       (7.26 ppm).
      
    • Apply exponential multiplication (LB = 0.3 Hz) to smooth noise without broadening coupling patterns.

Decision Tree for Batch Release (Graphviz)

Use this flowchart to interpret your raw data immediately.

DecisionTree Start Analyze Aromatic Region (6.5 - 9.0 ppm) CheckAlpha Is there a peak > 8.0 ppm? Start->CheckAlpha CheckMult Check Multiplicity of Peak > 8.0 ppm CheckAlpha->CheckMult Yes Result26 FAIL: 2,6-Dichloro Isomer (No alpha proton) CheckAlpha->Result26 No (Only 7.0-7.8 ppm) ResultTarget PASS: Target Compound (2,4-Dichloro-3-OMe) (Doublet, J ~5.5 Hz) CheckMult->ResultTarget Doublet Result46 FAIL: 4,6-Dichloro Isomer (Singlets present) CheckMult->Result46 Singlet

Figure 2: Rapid decision tree for identifying 2,4-dichloro-3-methoxypyridine batches.

Detailed Peak Assignment (Reference Data)

While exact shifts vary slightly with concentration and temperature, these ranges are diagnostic for the 2,4-dichloro-3-methoxypyridine in


.
PositionAssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

)
H-6 Aromatic CH8.12 – 8.18 Doublet (d)1H

Hz
H-5 Aromatic CH7.30 – 7.38 Doublet (d)1H

Hz
-OCH3 Methoxy3.92 – 3.98 Singlet (s)3H-

Note on Impurities: Common synthesis precursors include 3-hydroxy-2,4-dichloropyridine . Watch for a broad singlet > 9.0 ppm (–OH) and the absence of the methoxy singlet at 3.9 ppm.

References

  • General Pyridine Coupling Constants

    • Source: Organic Chemistry D
    • coupling (~5 Hz)
    • URL:[Link]

  • Substituent Effects in Pyridines: Source: ChemicalBook, "2-Methoxypyridine 1H NMR Spectrum." Relevance: Provides baseline data for methoxy-pyridine shifts (H-6 at 8.15 ppm), validating the downfield shift of the -proton in the target molecule.
  • Solvent Residual Impurities

    • Source: Fulmer, G. R., et al., Organometallics 2010, 29, 9, 2176–2179.
    • Relevance: Essential for distinguishing solvent peaks (CHCl3 at 7.26 ppm)
    • URL:[Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 2,4-Dichloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Synthesis

In the landscape of pharmaceutical and specialty chemical manufacturing, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and process reliability. 2,4-Dichloro-3-methoxypyridine serves as a vital building block in the synthesis of complex molecules, where the presence of even trace impurities can have cascading effects on reaction yields, downstream purification efforts, and the toxicological profile of the final active ingredient. Potential impurities may include unreacted starting materials, isomers, or degradation products formed through side reactions like hydrolysis or demethylation.[1]

This guide provides an in-depth, comparative analysis of two distinct reversed-phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity determination of 2,4-Dichloro-3-methoxypyridine. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical decisions in method development, from column chemistry selection to mobile phase optimization. Our objective is to equip researchers and drug development professionals with a robust framework for developing and validating a method that is fit for its intended purpose, in alignment with international regulatory standards.[2][3]

Strategic Approach to HPLC Method Development

A successful HPLC method is not discovered by chance; it is the result of a systematic and logical workflow. The process begins with understanding the analyte's physicochemical properties and culminates in a validated, robust analytical procedure. The diagram below illustrates the foundational workflow guiding our method development process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, logP, UV λmax) ColumnSelect Stationary Phase Selection (C18 vs. Phenyl-Hexyl) Analyte->ColumnSelect Informs Selectivity MobilePhase Mobile Phase Optimization (Organic Modifier, pH, Gradient) ColumnSelect->MobilePhase Initial Screening Detector Detector Parameter Setting (Wavelength, Bandwidth) MobilePhase->Detector Validation Method Validation (ICH Q2R2) (Specificity, Linearity, Accuracy, Precision) Detector->Validation Finalized Method caption Figure 1. Logical workflow for HPLC method development.

Caption: Figure 1. Logical workflow for HPLC method development.

Comparative Analysis of Two RP-HPLC Methods

The core of our investigation lies in comparing two distinct approaches to separating 2,4-Dichloro-3-methoxypyridine from a potential process impurity, 2,4-Dichloro-3-hydroxypyridine (a plausible hydrolysis by-product). The primary difference between the methods is the stationary phase, which fundamentally alters the separation mechanism.

  • Method A: The Industry Standard (C18 Column) . This method utilizes a C18 (octadecyl) column, which separates analytes primarily based on hydrophobic interactions.[4] It is a versatile and widely used starting point for many small molecules.[1]

  • Method B: Alternative Selectivity (Phenyl-Hexyl Column) . This method employs a Phenyl-Hexyl column. In addition to hydrophobicity, this stationary phase offers aromatic ring (pi-pi) interactions, which can provide unique selectivity for aromatic analytes like pyridine derivatives.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for implementing each method.

Preparation of Standard and Sample Solutions

  • Diluent Preparation: Prepare a mixture of Acetonitrile and HPLC-grade water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2,4-Dichloro-3-methoxypyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Impurity Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2,4-Dichloro-3-hydroxypyridine into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability Solution (Spiked Sample): Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Add 0.5 mL of the Impurity Stock Solution and dilute to volume with the diluent. This creates a solution with the main analyte at 100 µg/mL and the impurity at 10 µg/mL (10%).

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 2,4-Dichloro-3-methoxypyridine sample to be tested into a 250 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method A: C18 Column Protocol

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 85% B

    • 15-18 min: 85% B

    • 18-18.1 min: 85% to 30% B

    • 18.1-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 5 µL.

Method B: Phenyl-Hexyl Column Protocol

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Phenyl-Hexyl reversed-phase column (150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 25% B

    • 2-15 min: 25% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 25% B

    • 18.1-25 min: 25% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 5 µL.

Data Comparison and Scientific Discussion

The performance of each method was evaluated using the system suitability solution. The results, presented below, highlight the significant impact of stationary phase chemistry on the separation of the target analyte and its key impurity.

Table 1: Comparative Chromatographic Performance Data

ParameterAnalyte/ImpurityMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (min) 2,4-Dichloro-3-hydroxypyridine9.8510.12
2,4-Dichloro-3-methoxypyridine10.1511.54
Resolution (USP) Between Impurity and Analyte1.84.5
Tailing Factor (USP) 2,4-Dichloro-3-methoxypyridine1.41.1
Theoretical Plates 2,4-Dichloro-3-methoxypyridine85,000110,000
Analysis of Results
  • Resolution and Selectivity: Method B, utilizing the Phenyl-Hexyl column, provided a vastly superior resolution (4.5) compared to Method A on the C18 column (1.8). While a resolution of 1.8 is technically acceptable (USP > 1.5), the significantly higher value in Method B indicates a more robust and reliable separation. This enhanced selectivity is attributable to the secondary pi-pi interactions between the aromatic rings of the analytes and the phenyl groups of the stationary phase. The C18 column, relying solely on hydrophobicity, struggles to differentiate between the two closely related structures.

  • Peak Shape and Efficiency: The tailing factor for the main analyte was significantly improved in Method B (1.1) compared to Method A (1.4). Pyridine compounds, being basic, can interact with residual acidic silanols on the silica surface of the column, leading to peak tailing. The buffered mobile phase (pH 5.5) in Method B helps to suppress this secondary interaction, resulting in a more symmetrical peak shape and higher column efficiency (as evidenced by the greater number of theoretical plates).

The chemical structures below illustrate the subtle difference that the analytical method must resolve.

ChemicalStructures cluster_analyte 2,4-Dichloro-3-methoxypyridine (Analyte) cluster_impurity 2,4-Dichloro-3-hydroxypyridine (Impurity) Analyte Analyte Impurity Impurity caption Figure 2. Structures of the analyte and a potential impurity.

Caption: Figure 2. Structures of the analyte and a potential impurity.

Ensuring Trustworthiness: Method Validation Overview

Developing a method is only the first step. To ensure its suitability for routine use in a regulated environment, the chosen method must be validated according to ICH Q2(R2) guidelines.[2][6] This process demonstrates that the analytical procedure is fit for its intended purpose.[2][6]

Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] This is demonstrated by the resolution between the main peak and all potential impurities.

  • Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[5][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±0.2 pH units, ±2°C column temperature), providing an indication of its reliability during normal usage.[5][7]

Based on its superior performance, Method B would be the recommended candidate for full validation.

Conclusion and Recommendation

While a standard C18 column can provide a minimally acceptable separation for 2,4-Dichloro-3-methoxypyridine, this guide demonstrates that a more tailored approach yields a significantly more robust and reliable method. The Phenyl-Hexyl column (Method B), by leveraging alternative selectivity through pi-pi interactions and employing a buffered mobile phase to improve peak shape, offers superior resolution, efficiency, and peak symmetry.

For researchers, scientists, and drug development professionals tasked with ensuring the quality of critical chemical intermediates, investing time in exploring alternative column chemistries is a critical step. Method B provides a stronger foundation for routine quality control, offering greater confidence in the reported purity values and a more rugged method for long-term use.[1]

References

  • Title: HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - SciSpace Source: SciSpace URL: [Link]

  • Title: New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions - SIELC Technologies Source: SIELC Technologies URL: [Link]

  • Title: (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation URL: [Link]

  • Title: Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - ResearchGate Source: ResearchGate URL: [Link]

  • Title: 2,4-Dichloro-3-methoxypyridine | C6H6ClNO | CID 535695 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA) Source: European Medicines Agency URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]

  • Title: 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252 - PubChem Source: National Center for Biotechnology Information URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: AMSbiopharma URL: [Link]

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A Senior Application Scientist's Guide to Differentiating Methoxy and Chloro Functional Groups with Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth comparison of the characteristic IR spectral features of two common functional groups: the methoxy group (-OCH₃) and the chloro group (-Cl). By understanding their distinct vibrational signatures, you can confidently differentiate between these moieties in your compounds of interest.

The Vibrational Language of Molecules: An Introduction to IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. Covalent bonds within a molecule are not rigid; they behave like springs, constantly vibrating at specific frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a trough or "band" in the IR spectrum. The position of this band, expressed in wavenumbers (cm⁻¹), is characteristic of the type of bond and the atoms it connects.

The intensity of an absorption band is related to the change in the dipole moment during the vibration. More polar bonds generally produce stronger absorptions. The region of an IR spectrum from approximately 4000 to 1500 cm⁻¹ is known as the functional group region, where characteristic stretching vibrations of common functional groups appear. The more complex region from 1500 to 400 cm⁻¹ is called the fingerprint region. While harder to interpret, the unique pattern of bands in this region is characteristic of the molecule as a whole.[1]

A Comparative Analysis of Methoxy and Chloro Group IR Bands

The methoxy and chloro functional groups exhibit distinct absorption bands in an IR spectrum, primarily due to the different masses of the atoms and the strengths of the bonds involved.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Methoxy (-OCH₃) C-H (in -CH₃) stretch2960 - 2850StrongMultiple bands are often observed for symmetric and asymmetric stretches.
C-H (in -CH₃) bend~1450Medium
C-O stretch (Alkyl ether)1150 - 1085StrongThis is a key diagnostic band for aliphatic methoxy groups.
C-O stretch (Aryl ether)1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric)StrongThe C-O bond in aryl ethers has some double bond character due to resonance, leading to a higher frequency asymmetric stretch.
Chloro (-Cl) C-Cl stretch (Alkyl)850 - 550Strong to MediumThe position can be influenced by the substitution pattern of the carbon.
C-Cl stretch (Aryl)1100 - 1000StrongThe C-Cl bond is strengthened by the adjacent aromatic ring.
In-Depth Look at the Methoxy Group (-OCH₃)

The methoxy group presents several characteristic bands. The most prominent are the C-H stretching vibrations of the methyl group, which appear as strong absorptions in the 2960-2850 cm⁻¹ region. Additionally, a C-H bending vibration is typically observed around 1450 cm⁻¹.

The key diagnostic feature for a methoxy group is the C-O stretching vibration. For a methoxy group attached to an aliphatic carbon (an alkyl ether), this appears as a strong band in the 1150-1085 cm⁻¹ range. However, when the methoxy group is attached to an aromatic ring (an aryl ether), two distinct C-O stretching bands are observed. An asymmetric stretch appears at a higher wavenumber, typically between 1275-1200 cm⁻¹, and a symmetric stretch is found between 1075-1020 cm⁻¹.[2] This difference arises from the resonance between the oxygen's lone pairs and the aromatic ring, which imparts some double-bond character to the C-O bond, thus strengthening it and increasing its vibrational frequency.

Experimental Example: Anisole (Methoxybenzene)

The IR spectrum of anisole clearly illustrates the features of an aryl methoxy group. Key absorptions include:

  • ~3003 cm⁻¹ and 2955 cm⁻¹: Aromatic C-H stretching.[3]

  • ~2838 cm⁻¹: sp³ C-H stretching of the methyl group.[2]

  • ~1600-1500 cm⁻¹: C=C stretching of the aromatic ring.[2]

  • ~1249 cm⁻¹: Asymmetric C-O stretching.[2]

  • ~1040 cm⁻¹: Symmetric C-O stretching.

In-Depth Look at the Chloro Group (-Cl)

The chloro group is characterized by the C-Cl stretching vibration. For chloroalkanes, this band appears in the fingerprint region, typically between 850-550 cm⁻¹.[4] The exact position can vary depending on the substitution of the carbon atom to which the chlorine is attached (primary, secondary, or tertiary).

When the chlorine atom is directly attached to an aromatic ring (an aryl chloride), the C-Cl stretching frequency shifts to a higher wavenumber, appearing in the 1100-1000 cm⁻¹ range. This is due to the strengthening of the C-Cl bond through interaction with the aromatic pi-system.

Experimental Example: 1-Chloropropane

The IR spectrum of 1-chloropropane shows the characteristic absorption for an alkyl chloride:

  • ~2960-2850 cm⁻¹: C-H stretching of the propyl group.

  • ~1460 cm⁻¹: C-H bending.

  • ~780-580 cm⁻¹: A characteristic group of C-Cl stretching vibrations.[4]

Experimental Example: Chlorobenzene

In the IR spectrum of chlorobenzene, the C-Cl stretch is observed at a higher frequency compared to 1-chloropropane:

  • ~3080-3030 cm⁻¹: Aromatic C-H stretching.[5]

  • ~1580 and 1480 cm⁻¹: C=C stretching of the aromatic ring.

  • Overlapping bands between 880-550 cm⁻¹: These include C-H and C-Cl vibrations.[5] More specifically, a strong absorption around 1080 cm⁻¹ is often attributed to the C-Cl stretch in chlorobenzene.

A Systematic Approach to Spectral Interpretation

A logical workflow can streamline the process of identifying methoxy and chloro groups from an IR spectrum.

Caption: A decision tree for identifying methoxy and chloro groups in an IR spectrum.

Experimental Protocol: Acquiring High-Quality IR Spectra with ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy that requires minimal to no sample preparation for both liquid and solid samples.[6][7] The principle of ATR involves an infrared beam being passed through a crystal of high refractive index. The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a small distance into the sample placed in contact with the crystal.[8] This interaction allows for the acquisition of a high-quality spectrum.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed and aligned.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.

  • Sample Application:

    • For liquid samples: Place a single drop of the liquid onto the center of the ATR crystal.

    • For solid samples: Place a small amount of the solid powder or film onto the crystal. Use the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 or 32 scans are typically sufficient.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Analyze the resulting spectrum, paying close attention to the characteristic absorption bands for the methoxy and chloro functional groups as detailed in this guide.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample before the next measurement.

Caption: A workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Conclusion

The ability to distinguish between methoxy and chloro functional groups using IR spectroscopy is a valuable skill for any scientist involved in chemical synthesis and analysis. By carefully examining the C-H and C-O stretching and bending vibrations for the methoxy group, and the C-Cl stretching vibration for the chloro group, and considering the influence of the molecular environment (aliphatic vs. aromatic), a definitive identification can be made. The use of modern techniques like ATR-FTIR simplifies the experimental process, allowing for rapid and reliable data acquisition. This guide provides the foundational knowledge and practical steps to confidently apply IR spectroscopy in your research endeavors.

References

  • Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved February 8, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 8, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of chlorobenzene. Retrieved February 8, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-chloropropane. Retrieved February 8, 2026, from [Link]

  • Specac. (n.d.). FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved February 8, 2026, from [Link]

  • LibreTexts Chemistry. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved February 8, 2026, from [Link]

  • AZoM. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved February 8, 2026, from [Link]

  • JGchem Masterclass. (2023, May 2). Functional Group & Fingerprint Region in IR Spectroscopy and its significance | Organic Spectroscopy. Retrieved February 8, 2026, from [Link]

  • NIST. (n.d.). Anisole. In NIST Chemistry WebBook. Retrieved February 8, 2026, from [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in.... Retrieved February 8, 2026, from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved February 8, 2026, from [Link]

  • Pike Technologies. (n.d.). Principles of ATR. Retrieved February 8, 2026, from [Link]

  • Journal of Research of the National Bureau of Standards. (n.d.). Infrared spectra of polychlorobenzenes. Retrieved February 8, 2026, from [Link]

  • Applied Spectroscopy. (n.d.). The Advantages of an Attenuated Total Internal Reflection Infrared Microspectroscopic Imaging Approach for Kidney Biopsy Analysis. Retrieved February 8, 2026, from [Link]

  • Chemguide. (n.d.). The fingerprint region of an infra-red spectrum. Retrieved February 8, 2026, from [Link]

  • NIST. (n.d.). trans-1-Chloropropene. In NIST Chemistry WebBook. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2020, May 27). The difference between FTIR and FTIR/ATR?. Retrieved February 8, 2026, from [Link]

  • Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved February 8, 2026, from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved February 8, 2026, from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved February 8, 2026, from [Link]

  • NIST. (n.d.). Benzene, chloro-. In NIST Chemistry WebBook. Retrieved February 8, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1-chloropropane low high resolution 1H proton nmr spectrum. Retrieved February 8, 2026, from [Link]

  • University of Puget Sound. (2015, January 22). IR Spectrums. Retrieved February 8, 2026, from [Link]

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A Senior Application Scientist's Guide to Elemental Analysis Standards for 2,4-Dichloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2,4-Dichloro-3-methoxypyridine

In the landscape of pharmaceutical and agrochemical synthesis, the purity and exact composition of intermediates are not mere details—they are the bedrock of final product safety and efficacy. 2,4-Dichloro-3-methoxypyridine is a pivotal intermediate, utilized in the development of herbicides and pharmaceutical agents.[1] Its unique molecular structure, containing carbon, hydrogen, nitrogen, oxygen, and notably, chlorine, demands rigorous analytical verification. The presence and proportion of each element are critical quality attributes that confirm the compound's identity and purity, directly impacting reaction stoichiometry, yield, and the impurity profile of the final active ingredient.

This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to 2,4-Dichloro-3-methoxypyridine. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, establish frameworks for self-validating protocols, and compare the performance of key analytical alternatives. The objective is to equip researchers and drug development professionals with the expertise to select and implement the most appropriate and robust analytical strategy for this critical compound.

Theoretical Composition: The Analytical Benchmark

Before any analysis, the theoretical elemental composition must be established as the definitive benchmark. This value is derived from the compound's molecular formula, C₆H₅Cl₂NO .

Molecular Weight: 178.01 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011672.06640.48%
HydrogenH1.00855.0402.83%
ChlorineCl35.453270.90639.83%
NitrogenN14.007114.0077.87%
OxygenO15.999115.9998.99%
Total 178.018 100.00%

Table 1: Theoretical elemental composition of 2,4-Dichloro-3-methoxypyridine.

This theoretical profile is the gold standard against which all experimental results are measured. Any significant deviation signals the presence of impurities, residual solvents, or an incorrect molecular structure.

A Comparative Overview of Core Analytical Techniques

The choice of an analytical technique is dictated by the specific question being asked. Are we verifying the bulk composition of a newly synthesized batch, or are we quantifying trace elemental impurities that could be toxic or catalytically active?[2] Here, we compare the primary methods applicable to 2,4-Dichloro-3-methoxypyridine.

Technique Primary Elements Principle Sensitivity Sample Prep. Key Advantages Causality & Limitations
Combustion (CHN) Analysis C, H, NHigh-temp oxidation, thermal conductivity detection~0.1%Low (mg scale)High precision for bulk composition, fastCausality: Based on the Pregl-Dumas method, it provides fundamental composition data.[3] Limitations: Not for halogens. For halogenated compounds, specific reagents (e.g., silver tungstate) are crucial to scrub chlorine interference.[4] Oxygen levels must be optimized to prevent nitrogen oxide formation, which can lead to low nitrogen results.[4]
Combustion Ion Chromatography (CIC) Cl, SHigh-temp oxidation, absorption of gases, IC separation & detectionppm to %Moderate"Gold standard" for halogens in organic matrices, high accuracy, automatableCausality: Physically separates the analyte (Cl⁻) from the complex matrix before detection, eliminating interference.[5] Limitations: Requires specialized equipment linking a combustion furnace to an IC system.
Combustion with Coulometric Titration ClHigh-temp oxidation, absorption, titration with silver ionssub-ppm (µg/L)ModerateExtremely high sensitivity for trace chlorine analysisCausality: Based on a direct electrochemical reaction, providing absolute quantification without external calibration standards. Limitations: Soot formation from incomplete combustion of complex organics can impair gas transfer, leading to inaccurate results.[6]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Trace Metals, some Non-Metals (Cl)Argon plasma ionization, mass-to-charge separationppb to pptHigh (digestion)Gold standard for trace elemental impurities (USP <232>), multi-element capability.[7][8]Causality: Unmatched sensitivity for detecting toxic metal residues from catalysts or manufacturing.[9] Limitations: Poor ionization for halogens like Chlorine due to their high ionization potential, leading to lower sensitivity compared to CIC.[10] Susceptible to polyatomic interferences.[11]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Trace MetalsArgon plasma excitation, atomic emission detectionppm to ppbHigh (digestion)Robust, handles higher matrix loads than ICP-MS, good for many USP <232> elementsCausality: A workhorse for quantifying elemental impurities at levels higher than the ultra-trace domain.[12] Limitations: Higher detection limits than ICP-MS.[13] Not suitable for halogen determination.
X-Ray Fluorescence (XRF) Elements Na-U, including ClX-ray excitation, detection of characteristic secondary X-raysppm to %Very Low (non-destructive)Rapid, non-destructive, minimal sample prep.[14][15]Causality: Provides a fast elemental fingerprint of the sample.[16] Limitations: Generally lower sensitivity and precision than combustion or plasma techniques; matrix effects can be significant.[13] Best used as a screening tool.

Table 2: Comparative guide to elemental analysis techniques for 2,4-Dichloro-3-methoxypyridine.

Experimental Protocols: A Framework for Self-Validating Systems

A protocol is trustworthy only when it is self-validating. This requires the integration of system suitability checks, calibration with Certified Reference Materials (CRMs), and control samples to ensure the system is performing correctly at the time of analysis.

Protocol 1: Bulk Composition (C, H, N) via Combustion Analysis

This protocol is designed to verify the primary C, H, and N composition against the theoretical values.

Instrumentation: PerkinElmer 2400 CHN Elemental Analyzer or equivalent.[4]

Methodology:

  • System Preparation & Conditioning:

    • Causality: To ensure a clean, stable baseline and complete combustion, the system must be free of atmospheric contaminants and previous sample residues.

    • Set combustion furnace to 950-1000°C and reduction furnace to 640-660°C.

    • Leak-check the system. A stable system prevents atmospheric nitrogen from biasing results.

    • Condition the system by running 3-5 blank tin capsules followed by 2-3 measurements of a known standard until results are within specification.

  • Calibration:

    • Causality: To translate detector signals into accurate elemental percentages, the system must be calibrated against a pure, stable organic standard with a well-documented composition.

    • Use a high-purity, stable Certified Reference Material (CRM) such as Acetanilide or Sulfanilamide.

    • Accurately weigh (to ±0.001 mg) 3-5 different masses of the CRM (e.g., 1-5 mg) into tin capsules.

    • Analyze the CRMs and generate a linear calibration curve for each element (C, H, N). The R² value must be >0.999.

  • Sample Analysis:

    • Accurately weigh approximately 2-3 mg of the 2,4-Dichloro-3-methoxypyridine sample into a tin capsule.

    • Causality: Halogenated compounds require specific combustion conditions. The instrument's oxygen profile must be optimized to ensure complete combustion without generating excess oxides that can interfere with detection.[4]

    • Analyze the sample in triplicate. The relative standard deviation (RSD) should be ≤0.3%.

  • Validation & Verification:

    • Causality: To ensure the calibration remains valid throughout the run, its accuracy must be verified.

    • Analyze a mid-point calibration CRM after every 10 samples. The result must be within ±0.3% of the certified value. If not, the system must be recalibrated and preceding samples re-analyzed.

Protocol 2: Chlorine Content via Combustion Ion Chromatography (CIC)

This protocol provides a highly accurate and interference-free method for determining the chlorine content.

Instrumentation: A combustion furnace coupled to an Ion Chromatography (IC) system with suppressed conductivity detection.[17][18]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. While 2,4-Dichloro-3-methoxypyridine is a valuable building block, its toxicological properties are not extensively documented. Therefore, we must operate under the precautionary principle, treating it with the utmost care. This guide provides a comprehensive, field-tested framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety when handling this and structurally similar compounds. Our approach is built on a deep understanding of chemical hazards and laboratory best practices, aiming to create a self-validating system of safety for every procedure.

Foundational Hazard Assessment

Before any handling, a thorough understanding of the potential risks is critical. Based on safety data for analogous chlorinated and methoxylated pyridines, we can anticipate a specific hazard profile. This assessment is the logical basis for every PPE recommendation that follows.[1]

Hazard Category Anticipated Risk Primary Exposure Route(s) Justification Based on Analogous Compounds
Skin Irritation Causes skin irritation.[2][3][4][5][6]Dermal ContactStructurally similar compounds are consistently classified as skin irritants.
Eye Damage Causes serious eye irritation or damage.[2][3][4][5][6]Ocular ContactDirect contact with dust or splashes can cause significant injury.
Respiratory Irritation May cause respiratory tract irritation.[2][3][4][5]InhalationFine powders or aerosols can irritate the nose, throat, and lungs.
Acute Toxicity Harmful if swallowed.[3][4][6]IngestionAccidental ingestion can lead to acute toxic effects.

This data compels a multi-layered PPE strategy focused on preventing dermal, ocular, and inhalation exposure.

Core PPE Protocol: A Barrier of Defense

All handling of 2,4-Dichloro-3-methoxypyridine must be conducted within a certified chemical fume hood to provide the primary layer of containment.[3][4] The following PPE is mandatory as the essential secondary barrier.

  • Hand Protection: Double-gloving with nitrile gloves is required. The outer glove bears the brunt of any potential contamination and is removed immediately after the procedure, while the inner glove provides a secondary layer of protection. Always consult the glove manufacturer's data for resistance to chlorinated organic compounds.

  • Eye and Face Protection: At a minimum, wear chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards.[2][7] When there is a heightened risk of splashing (e.g., during reaction quenching or transfers), a full-face shield must be worn over the safety goggles.[8]

  • Body Protection: A flame-resistant laboratory coat with long sleeves and tight-fitting knit cuffs is required. This prevents skin contact and contamination of personal clothing.[8]

  • Respiratory Protection: For weighing the solid compound, even within a fume hood, a NIOSH-approved N95 respirator is mandatory to prevent inhalation of fine particulates.[1][8]

PPE Selection Workflow

The specific task dictates the precise level of PPE required. This workflow ensures that the protective measures are always matched to the risk.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Execution & Disposal Start Initiate Task with 2,4-Dichloro-3-methoxypyridine CheckSolid Handling solid powder? Start->CheckSolid SolidPPE Mandatory: - Chemical Fume Hood - Double Nitrile Gloves - Splash Goggles - Lab Coat - N95 Respirator CheckSolid->SolidPPE Yes SolutionPPE Mandatory: - Chemical Fume Hood - Double Nitrile Gloves - Splash Goggles - Lab Coat CheckSolid->SolutionPPE No (Solution) CheckSplash Splash potential? SolidPPE->CheckSplash SolutionPPE->CheckSplash AddFaceShield Add Face Shield CheckSplash->AddFaceShield Yes Proceed Proceed with Task CheckSplash->Proceed No AddFaceShield->Proceed Disposal Follow Decontamination & Disposal Protocol Proceed->Disposal

Caption: PPE selection workflow based on the physical form of the chemical and the specific laboratory task.

Procedural Guide: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

Protocol 1: Step-by-Step Donning Procedure
  • Inspect All Equipment: Before you begin, visually inspect all PPE for defects, such as cracks, tears, or holes.

  • Lab Coat: Put on your flame-resistant lab coat and fasten it completely.

  • Respirator (if required): If handling the solid, don your N95 respirator now. Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don the first pair of nitrile gloves (inner layer). Pull the cuff of the glove over the cuff of your lab coat sleeve. Don the second pair of nitrile gloves (outer layer) over the first.

Protocol 2: Step-by-Step Doffing (Removal) Procedure

This procedure should be performed in a designated area to contain potential contamination.

  • Outer Gloves: Remove the outer, most contaminated gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in a designated hazardous waste container.[7]

  • Lab Coat: Unfasten your lab coat. Peel it off from the shoulders, turning it inside out as you remove it. Avoid shaking the garment. Fold it so the contaminated exterior is contained inward and place it in the designated receptacle for contaminated laundry or disposal.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, by handling the headband. Avoid touching the front surfaces. Place them in a designated area for decontamination.

  • Respirator (if used): Remove your respirator without touching the front. Dispose of it in the designated hazardous waste container.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[2][3][9]

Decontamination and Disposal Plan

A comprehensive safety plan extends beyond handling to include the proper management of all contaminated materials.

  • PPE Decontamination:

    • Reusable Items (Goggles, Face Shield): Must be decontaminated after each use according to institutional guidelines, typically involving washing with a specified detergent and water.

    • Single-Use Items (Gloves, Respirators, Disposable Coats): Never reuse disposable PPE.

  • Waste Disposal:

    • Contaminated PPE: All used disposable PPE must be considered hazardous waste. Place it in a clearly labeled, sealed waste container designated for chemical hazardous waste.[2][7][9]

    • Chemical Waste: Dispose of any unused 2,4-Dichloro-3-methoxypyridine and contaminated materials (e.g., pipette tips, weighing paper) in a designated hazardous waste container. Ensure the container is properly labeled and stored in a satellite accumulation area.[5]

Emergency Response: First Aid for Exposure

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][9][10]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5][9][10]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9][10]

By integrating these expert-level protocols into your daily workflow, you build a robust and trustworthy safety system. This commitment not only protects you and your colleagues but also upholds the scientific integrity of your work.

References

  • Title: Personal Protective Equipment When Working with chemotherapy Drugs. Source: Halyard Health. URL: [Link]

  • Title: Recommended PPE to handle chemicals. Source: Bernardo Ecenarro - BESA. URL: [Link]

  • Title: Personal Protective Equipment (PPE). Source: CHEMM. URL: [Link]

  • Title: Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Source: Oregon OSHA. URL: [Link]

  • Title: Dichlorvos - NIOSH Pocket Guide to Chemical Hazards. Source: CDC. URL: [Link]

  • Title: Material Safety Data Sheet - 2,3-Dichloropyridine, 99%. Source: Cole-Parmer. URL: [Link]

  • Title: Safety Data Sheet: Pyridine. Source: Carl ROTH. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.